3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVGSRUUTUJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321107 | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83255-86-1 | |
| Record name | 83255-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Technical Guide to the Identification and Characterization of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrazolopyrimidine core is isosteric to purine, rendering it a privileged scaffold for designing molecules that interact with a wide array of biological targets, particularly protein kinases. The strategic placement of a bromine atom at the C3-position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. This guide provides an in-depth overview of the definitive identification, analytical characterization, and practical applications of this compound, tailored for researchers and scientists in drug discovery and organic synthesis.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is a distinct molecule with a specific set of identifiers and properties.
Chemical Identity
-
Chemical Name: this compound
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Synonym: 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine[1]
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CAS Number: 83255-86-1[1]
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Molecular Formula: C₅H₄BrN₅[1]
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Molecular Weight: 214.03 g/mol [1]
Physicochemical Data
A summary of the key physical and chemical properties is presented in Table 1. This data is crucial for handling, storage, and designing experimental conditions such as reaction setups and chromatography.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | >350 °C | [1] |
| Purity (Typical) | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 2 - 8 °C, desiccated | [1] |
| MDL Number | MFCD12196922 | [1] |
| PubChem ID | 340230 | [1] |
Synthesis Overview: A Practical Approach
While multiple synthetic routes exist, a common and effective strategy involves the direct halogenation of the parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine (a purine analog). A frequently employed method uses N-bromosuccinimide (NBS) as a brominating agent in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).
Causality in Synthesis: The pyrazolo[3,4-d]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3-position is particularly activated for halogenation. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine (Br⁺), minimizing the formation of hazardous byproducts associated with using elemental bromine.
A related iodinated intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is synthesized by reacting the parent amine with N-iodosuccinimide in DMF, demonstrating the versatility of this synthetic approach for different halogens.[2][3]
Analytical Characterization: A Validating Workflow
Confirming the identity and purity of this compound is a multi-step process. Each analytical technique provides orthogonal data, which, when combined, constitutes a robust and self-validating system of identification.
Caption: Workflow for the synthesis and analytical validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.
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¹H NMR (Proton NMR):
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Rationale: This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the pyrimidine proton, the amine protons, and the pyrazole N-H proton.
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Expected Signals (in DMSO-d₆):
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A singlet around δ 8.0-8.5 ppm corresponding to the C6-H of the pyrimidine ring.
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A broad singlet corresponding to the two protons of the C4-NH₂ group. Its chemical shift can vary but is often observed between δ 7.0-8.0 ppm.
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A very broad singlet for the N1-H proton of the pyrazole ring, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.
-
-
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¹³C NMR (Carbon NMR):
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Rationale: This provides information on the carbon skeleton of the molecule.
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Expected Signals: Five distinct signals are expected, one for each carbon atom. The C3-Br carbon will be significantly shifted compared to its non-brominated counterpart.
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Mass Spectrometry (MS)
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Rationale: MS is used to confirm the molecular weight of the compound. For brominated compounds, it provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
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Expected Result: In the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units.
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[M]⁺ peak at m/z ≈ 213 (corresponding to C₅H₄⁷⁹BrN₅)
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[M+2]⁺ peak at m/z ≈ 215 (corresponding to C₅H₄⁸¹BrN₅) This isotopic signature is a definitive indicator of the presence of a single bromine atom.
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High-Performance Liquid Chromatography (HPLC)
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Rationale: HPLC is the gold standard for assessing the purity of a compound. By using a suitable method, the target compound can be separated from any starting materials, byproducts, or other impurities.
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Typical Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).
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Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of ≥97% is common for commercial-grade material[1].
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Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] Its structure mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of many protein kinases. These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.
This compound serves as a key intermediate in the synthesis of these inhibitors.[1] The bromine atom is a versatile functional group that can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various side chains. This allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role of the title compound in a typical drug discovery cascade.
For instance, this compound is a precursor for synthesizing inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are validated targets in oncology.[4][5] The ability to modify the C3-position is critical for achieving selectivity and overcoming drug resistance.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Classification: Acutely toxic if swallowed (GHS07).
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) to ensure long-term stability[1].
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
The Biological Versatility of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended to be a comprehensive resource, amalgamating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival. Their structural similarity to adenine allows them to competitively bind to the ATP-binding site of these kinases, leading to the disruption of downstream signaling pathways.
Kinase Inhibition: A Primary Mechanism of Action
A multitude of studies have highlighted the potent inhibitory effects of pyrazolo[3,4-d]pyrimidines on a range of kinases implicated in cancer, including:
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Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell proliferation, survival, and migration.[1]
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Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. The FDA-approved drug ibrutinib is a prominent example of a BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold.
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Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are critical for tumor growth and angiogenesis.
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Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2]
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Dihydrofolate Reductase (DHFR): Some derivatives have been shown to inhibit DHFR, an enzyme essential for nucleotide synthesis, thereby disrupting DNA replication.
Quantitative Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa) | 57 different cell lines | 0.326 - 4.31 | [3] |
| Compound 14 | MCF-7 | 0.045 | [2] |
| Compound 14 | HCT-116 | 0.006 | [2] |
| Compound 14 | HepG-2 | 0.048 | [2] |
| Compound 15 | MCF-7 | 0.046 | [2] |
| Compound 15 | HCT-116 | 0.007 | [2] |
| Compound 15 | HepG-2 | 0.048 | [2] |
| Compound 1a | A549 | 2.24 | [4] |
| Compound 1d | MCF-7 | 1.74 | [4] |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | 11 | [5] |
| Compound 5 | HT1080 | 96.25 | [6] |
| Compound 5 | Hela | 74.8 | [6] |
| Compound 5 | Caco-2 | 76.92 | [6] |
| Compound 5 | A549 | 148 | [6] |
| Compound 7 | A549 | 43.75 | [6] |
| Compound 7 | HT1080 | 17.50 | [6] |
| Compound 7 | Caco-2 | 73.08 | [6] |
| Compound 7 | Hela | 68.75 | [6] |
| Compound P1 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [7] |
| Compound P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [7] |
| SI306 | Glioblastoma cell lines | Low micromolar | [8] |
| Compound 10b (anticancer) | MDA-MB-231, MCF-7, SF-268, B16F-10 | 5.5 - 11 µg/mL | [9] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 / Ki (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [2] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [2] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [2] |
| Compound 6e | Src kinase | 5.6 | [10] |
| Compound 10c | Src kinase | 5.1 | [10] |
| Compound 2a (SI388) | Src | Ki = 0.423 | [11] |
| Compound 2a (SI388) | Abl | Ki = 0.419 | [11] |
| Compound 10e (DHFR) | DHFR | IC50 < 1 | [12] |
| Compound 10f (DHFR) | DHFR | IC50 < 1 | [12] |
| Compound 10g (DHFR) | DHFR | IC50 < 1 | [12] |
| Compound 16 | EGFR | 0.034 | [13] |
| Compound 4 | EGFR | 0.054 | [13] |
| Compound 15 (EGFR) | EGFR | 0.135 | [13] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
COX-2 Inhibition
COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Anti-inflammatory Activity
The following table summarizes the in vitro COX inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives.
Table 3: In Vitro COX Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4b | 26 | 34 | 0.76 | [14] |
| 3b | 19 | 31 | 0.61 | [14] |
| 3a | - | 42 | - | [14] |
| 4d | 28 | 23 | 1.22 | [14] |
| 8e | - | 1.837 | - | [15] |
| 5d | - | 0.27 - 2.34 | - | [16] |
| 5j | - | 0.27 - 2.34 | - | [16] |
| 5k | - | 0.27 - 2.34 | 95.8 | [16] |
| 5m | - | 0.27 - 2.34 | - | [16] |
| Compound Series (unspecified) | - | 0.089 - 0.135 | Good | [17] |
Antimicrobial and Antiviral Activities
Beyond their effects on mammalian cells, pyrazolo[3,4-d]pyrimidines have also shown promise as antimicrobial and antiviral agents.
Antimicrobial Activity
Several derivatives have exhibited activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action include the inhibition of essential bacterial enzymes, such as DNA polymerase III.
Table 4: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4c | Staphylococcus aureus | 78 | [18] |
| 7c | Staphylococcus aureus | 78 | [18] |
| 4d | Candida albicans | 312.5 | [18] |
| 7d | Candida albicans | 312.5 | [18] |
| 9a | Bacteria | 48 | [19] |
Antiviral Activity
Certain nucleoside analogs of pyrazolo[3,4-d]pyrimidine have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. A key mechanism involves the inhibition of cellular enzymes like orotidylate decarboxylase, which is crucial for pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for replication.[20]
Table 5: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| N10169 | Adeno, vaccinia, influenza B, paramyxo, picorna, reoviruses | 1 - 10 | [20] |
| 4g | Hepatitis B Virus (HBV) DNA | 0.96 | [21] |
| 4g | Hepatitis B Virus (HBsAg) | 0.82 | [21] |
| 30 | Zika Virus (ZIKV) | 12.4 (EC90) | [22] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding increase in the luminescent signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., ibrutinib) in the appropriate kinase buffer.
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Kinase Reaction: In a 384-well plate, add the kinase (e.g., BTK), the substrate/ATP mix, and the diluted inhibitor. Include a no-inhibitor control.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
In Vitro COX Inhibition Assay
Principle: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit. This assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).
Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib, indomethacin), and arachidonic acid.
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Enzyme Reaction: In a 96-well plate, add the respective enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound or reference inhibitor.
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Initiation of Reaction: Add arachidonic acid to initiate the reaction.
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Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Detection: Add a chromogen solution and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a typical experimental workflow for their evaluation.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, anti-inflammatory, and anti-infective applications. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield new and effective treatments for a variety of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. mdpi.com [mdpi.com]
- 12. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo [3,4–d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - Zagazig University Digital Repository [publications.zu.edu.eg]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Technical Guide to the Role of Bromine Substitution in Pyrazolopyrimidine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. Consequently, pyrazolopyrimidine derivatives have been extensively investigated and developed as inhibitors of various kinases implicated in cancer and other diseases.
Within the vast chemical space of pyrazolopyrimidine analogs, halogenation, and specifically bromination, has emerged as a powerful strategy to modulate and enhance biological activity. The introduction of a bromine atom can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. These modifications can lead to improved target binding, altered metabolic stability, and enhanced cellular potency. This technical guide provides an in-depth exploration of the role of bromine substitution in the bioactivity of pyrazolopyrimidines, consolidating key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The Impact of Bromine Substitution on Bioactivity: A Quantitative Analysis
The strategic placement of a bromine atom on the pyrazolopyrimidine core can lead to significant improvements in inhibitory potency against various kinases and cancer cell lines. The following tables summarize quantitative data from several studies, directly comparing the bioactivity of brominated pyrazolopyrimidines with their non-brominated counterparts.
| Table 1: Kinase Inhibition Data | |||
| Compound | Target Kinase | IC50 (nM) with Bromine | IC50 (nM) without Bromine |
| Pyrazolo[3,4-d]pyrimidine Derivative | BTK | 4.2 | 11.1[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative | VEGFR-2 | 220 | >1000[1] |
| Pyrazolo[1,5-a]pyrimidine Derivative | PIM-1 | 0.60 | >10[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative | BRK | 3.37 | >2000[2] |
| Table 2: Anticancer Activity Data | |||
| Compound | Cancer Cell Line | IC50 (µM) with Bromine | IC50 (µM) without Bromine |
| Pyrazolo[3,4-d]pyrimidine Derivative | HCT-116 | 1.51 | >10[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative | MCF-7 | 7.68 | >10[1] |
| Pyrazolo[3,4-d]pyrimidine Derivative | A549 | 2.24 | 9.20[3] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Raji | 1.80 | 6.69[4] |
Key Signaling Pathways and Experimental Workflows
The bioactivity of brominated pyrazolopyrimidines is often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The EGFR/PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer.
The evaluation of these compounds involves a series of in vitro assays to determine their potency and mechanism of action. A typical experimental workflow is depicted below.
Detailed Experimental Protocols
Synthesis of Brominated Pyrazolopyrimidine Derivatives
General Procedure for the Bromination of 1H-Pyrazolo[3,4-d]pyrimidine:
This protocol describes a general method for the synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine. Modifications may be necessary depending on the specific starting material and desired product.
-
Dissolution: Dissolve 1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as dichloromethane or acetonitrile.
-
Brominating Agent Addition: Slowly add a solution of liquid bromine or another brominating agent like N-bromosuccinimide (NBS) to the reaction mixture at a controlled temperature, often starting at 0°C and gradually warming to room temperature or higher.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired brominated pyrazolopyrimidine.
In Vitro Kinase Inhibition Assays
EGFR Kinase Assay (Luminescent Format):
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (brominated pyrazolopyrimidines) in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the EGFR enzyme, a suitable peptide substrate, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Src, BTK, and PIM-1 Kinase Assays:
Similar luminescent or radiometric assays can be employed to determine the inhibitory activity against other kinases such as Src, BTK, and PIM-1. The general principle involves a kinase, a specific substrate, ATP, and the test compound. The amount of phosphorylated substrate or ADP produced is then quantified. Specific substrates and optimized buffer conditions for each kinase are commercially available and should be used according to the manufacturer's instructions.
Cellular Assays
MTT Cell Viability Assay:
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the brominated pyrazolopyrimidine compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Phosphorylation:
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with the test compound at a desired concentration and for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-AKT).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Structure-Activity Relationship (SAR) of Bromine Substitution
The introduction of a bromine atom can influence the bioactivity of pyrazolopyrimidines through several mechanisms, providing valuable insights into the structure-activity relationship.
-
Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.
-
Enhanced Target Binding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding pocket. This can lead to a stronger and more specific interaction with the target kinase, resulting in lower IC50 values.
-
Altered Metabolism: The presence of a bromine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the compound in vivo.
-
Improved Potency and Selectivity: The combination of these effects often translates to improved overall potency and, in some cases, enhanced selectivity for the target kinase over other off-target kinases.
Conclusion
The substitution of a bromine atom onto the pyrazolopyrimidine scaffold is a well-established and highly effective strategy in medicinal chemistry for enhancing the biological activity of this important class of compounds. As demonstrated by the quantitative data, bromination can lead to substantial increases in potency against a range of clinically relevant protein kinases and cancer cell lines. This guide has provided a comprehensive overview of the role of bromine substitution, including a summary of key bioactivity data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visual representations of the underlying biological pathways and experimental workflows. For researchers and drug development professionals, the strategic incorporation of bromine into pyrazolopyrimidine-based drug candidates represents a valuable tool for optimizing lead compounds and advancing the development of novel targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
The pyrazolo[3,4-d]pyrimidine scaffold in drug discovery and medicinal chemistry
An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community, establishing itself as a "privileged scaffold" in modern drug discovery.[1] Its structure is bioisosteric with the endogenous purine ring system, particularly adenine, which is a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast number of enzymes, most notably protein kinases.[3][4]
This inherent ability to target kinases has positioned the scaffold as a cornerstone in the development of therapeutics for a multitude of diseases, especially cancer.[2] The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[5] Consequently, numerous pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have been developed, with some achieving clinical success, such as the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Beyond oncology, derivatives have shown potential as antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[1][6] This guide provides a technical overview of the synthesis, mechanism of action, therapeutic applications, and key experimental protocols associated with this versatile scaffold.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The construction of the pyrazolo[3,4-d]pyrimidine core generally begins with a substituted pyrazole precursor. A common and effective method involves the cyclization of an aminopyrazole carbonitrile or carboxylate. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be cyclized by heating in formic acid or formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[6][7] This intermediate can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a 4-chloro-pyrazolo[3,4-d]pyrimidine.[7][8] The chlorine atom at the C4 position serves as an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular diversity.[8]
Mechanism of Action: Competitive Kinase Inhibition
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects, particularly in cancer, is through the inhibition of protein kinases.[2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to regulate cellular signaling.[5] The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of the adenine ring of ATP, can fit into the highly conserved ATP-binding pocket located in the kinase domain of these enzymes.[3] It forms key hydrogen bonds with the "hinge region" of the kinase, effectively occupying the site and preventing the binding of endogenous ATP. This competitive inhibition blocks the phosphorylation cascade, thereby halting the downstream signaling responsible for pathological cell behavior.[3][4]
Therapeutic Applications & Structure-Activity Relationships
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration against a wide range of kinase targets.
Src Family Kinase (SFK) and Bruton's Tyrosine Kinase (BTK) Inhibitors
Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, migration, and survival.[9][10] Early research identified pyrazolo[3,4-d]pyrimidines like PP2 as potent Src inhibitors.[11] More recently, derivatives such as SI306 have shown efficacy in patient-derived glioblastoma cells.[12] Ibrutinib, an FDA-approved drug for B-cell cancers, is a prominent example that covalently inhibits BTK, another crucial kinase in B-cell signaling.[4][5]
EGFR and VEGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis (the formation of new blood vessels).[13][14][15] Dual inhibition of these pathways is a promising strategy to enhance therapeutic efficacy.[14] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed to target these kinases, with modifications at the C4 and N1 positions of the scaffold being crucial for tuning potency and selectivity.[3][16]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for regulating the cell cycle, and their corruption is a common feature in tumor cells.[5] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors, such as those targeting CDK2/cyclin A, which can halt the cell cycle and induce apoptosis.[4][16]
Quantitative Biological Activity Data
The following tables summarize the in vitro activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ / Kᵢ | Reference |
| 17m | PKD | 17-35 nM | [17] |
| 3-IN-PP1 | PKD | 94-108 nM | [17] |
| 12b | VEGFR-2 | 0.063 µM | [16] |
| Sunitinib (Ref.) | VEGFR-2 | 0.035 µM | [16] |
| 14 | CDK2/cyclin A2 | 0.057 µM | [5] |
| 13 | CDK2/cyclin A2 | 0.081 µM | [5] |
| 7e | DHFR | 1.83 µM | [7] |
| Methotrexate (Ref.) | DHFR | 5.57 µM | [7] |
| SI306 | c-Src | Kᵢ = 0.13 µM | [12] |
Table 2: Antiproliferative Activity (IC₅₀)
| Compound | Cell Line | Cell Type | IC₅₀ | Reference |
| 12b | MDA-MB-468 | Breast Cancer | 3.343 µM | [16] |
| 12b | T-47D | Breast Cancer | 4.792 µM | [16] |
| Staurosporine (Ref.) | MDA-MB-468 | Breast Cancer | 6.358 µM | [16] |
| 14 | HCT-116 | Colorectal Carcinoma | 6 nM | [5] |
| 15 | HCT-116 | Colorectal Carcinoma | 7 nM | [5] |
| 14 | MCF-7 | Breast Cancer | 45 nM | [5] |
| VIIa | 57 Cancer Lines | Various | 0.326 - 4.31 µM | [18] |
| SI306 | GBM Patient Lines | Glioblastoma | Low µM range | [12] |
Key Experimental Protocols
General Protocol for Synthesis of a 4-Substituted-Pyrazolo[3,4-d]pyrimidine
This protocol is a generalized representation based on common synthetic routes.[7][16]
-
Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one. A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (approx. 30 mL per gram of starting material) is heated under reflux for 7-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one intermediate.
-
Step 2: Chlorination. The intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq) and heated under reflux for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting solid is filtered, washed with a cold sodium bicarbonate solution and water, then dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Step 3: Nucleophilic Substitution. The 4-chloro intermediate (1.0 eq) and the desired amine (e.g., 4-aminobenzoic acid, 1.1 eq) are suspended in a suitable solvent such as isopropanol or ethanol. The mixture is heated under reflux for 6-12 hours. After cooling, the precipitated product is collected by filtration, washed with cold solvent, and purified, typically by recrystallization from ethanol, to afford the final compound.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the anti-proliferative activity of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound (or vehicle control) is added to each well. Plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL stock in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.
Protocol for Kinase Inhibition (Kinase-Glo® Lum Assay)
This protocol measures the ability of a compound to inhibit a specific kinase.[5]
-
Kinase Reaction: The reaction is set up in a 96-well plate. To each well, add the kinase buffer, the specific kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding an ATP solution. The final volume is typically 25-50 µL. The plate is incubated at room temperature for a set period (e.g., 60 minutes). The amount of ATP should be at or below the Km for the enzyme.
-
Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.
-
Data Acquisition: The plate is incubated for 10 minutes at room temperature to stabilize the signal, and luminescence is measured using a plate-reading luminometer.
-
Analysis: The luminescent signal is inversely proportional to the kinase activity. Lower light output indicates higher kinase activity (more ATP consumed) and less inhibition. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of potent enzyme inhibitors, particularly for the protein kinase family. Its success stems from its bioisosteric relationship with adenine, providing a reliable framework for achieving high-affinity binding in the ATP pocket of numerous kinases. The extensive body of research has demonstrated that chemical modifications at various positions of the scaffold can effectively modulate potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates and approved drugs.
Future research will likely focus on several key areas. The development of next-generation inhibitors will aim for even greater selectivity to minimize off-target effects and associated toxicities. The application of this scaffold is expanding beyond oncology into other therapeutic areas where kinases play a pivotal role, such as inflammatory and neurodegenerative diseases. Furthermore, innovative drug delivery strategies, such as encapsulation in immunoliposomes, are being explored to improve tumor targeting and overcome challenges like poor solubility or blood-brain barrier penetration.[12] The continued exploration of the rich medicinal chemistry of the pyrazolo[3,4-d]pyrimidine core promises to yield new and improved therapies for a wide range of human diseases.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. uniprot.org [uniprot.org]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. proteopedia.org [proteopedia.org]
- 16. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its intrinsic properties as a bioisostere of the adenine ring of ATP allow it to effectively compete for the ATP-binding site of a wide array of protein kinases, leading to the modulation of various signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.
The Fundamental Mechanism: Competitive ATP Inhibition
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors is their function as ATP-competitive inhibitors.[1][2][3][4][5] The core pyrazolo[3,4-d]pyrimidine structure is a bioisostere of the adenine base in ATP, enabling it to fit into the ATP-binding pocket of protein kinases.[1][2][4][5] This binding is primarily facilitated by the formation of hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2][3][4] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and inhibiting the kinase's catalytic activity.
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, which can be tailored to achieve desired potency and selectivity for specific kinase targets.[1][2] This has led to the development of a broad spectrum of inhibitors targeting diverse kinase families.
Key Kinase Targets and Affected Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target a multitude of kinases involved in oncogenic signaling. Below are some of the most prominent examples:
Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[6][7] The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were found to be potent inhibitors of SFKs.[1][4] By inhibiting Src, these compounds can disrupt downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
Figure 1: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[1] Ibrutinib, an approved drug for various B-cell malignancies, is a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of BTK.[1][4] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition of BCR signaling.[4]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that regulate the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of cancer. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]
Polo-Like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division.[11] Overexpression of PLK4 is observed in various cancers. Potent and selective pyrazolo[3,4-d]pyrimidine-based inhibitors of PLK4 have been developed, demonstrating anti-proliferative activity in cancer cell lines.[11]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine kinase inhibitors against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Ibrutinib | BTK | 7.95 | [1] |
| Compound 24j | PLK4 | 0.2 | [11] |
| 3-IN-PP1 | PKD | 17-35 | [12] |
| SI221 | SFKs | (Not specified) | [6] |
| Sapanisertib (INK128) | mTOR | (Not specified) | [4] |
| SI306 | Src | Ki = 130 | [13][14] |
| Compound 2a (SI388) | Src | Ki = 423 | [15] |
| Compound 2a (SI388) | Abl | Ki = 419 | [15] |
| Compound 51 | BRK | 3.37 | [16] |
| Derivative 4.35 | CDK2, 5, 9 | (Not specified) | [9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compound 24j | MCF-7 | 0.36 | Breast Cancer | [11] |
| Compound 24j | BT474 | 1.35 | Breast Cancer | [11] |
| Compound 24j | MDA-MB-231 | 2.88 | Breast Cancer | [11] |
| S7 | Daoy | 6.24 | Medulloblastoma | [7] |
| S29 | Daoy | 1.72 | Medulloblastoma | [7] |
| SI163 | Daoy | 3.5 | Medulloblastoma | [7] |
| SI306 | GBM cell lines | Low micromolar | Glioblastoma | [13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating pyrazolo[3,4-d]pyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (often a synthetic peptide), ATP (frequently radiolabeled with ³²P or ³³P), and a suitable buffer.
-
Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the free ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is then determined.
Figure 3: General workflow for a cell viability assay using MTS reagent.
Conclusion
Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their core mechanism of action as ATP-competitive inhibitors, coupled with the chemical tractability of the scaffold, has enabled the development of compounds with high potency and selectivity against a wide range of clinically relevant kinases. The continued exploration of this chemical space, guided by a deep understanding of kinase biology and structure-activity relationships, holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and drug developers working with this important class of molecules.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-<i>d</i>]pyrimidine Derivative SI388 Active as Src Inhibitor - ProQuest [proquest.com]
- 16. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 1H-Pyrazolo[3,4-d]pyrimidine Synthesis and Applications
For Immediate Release
In the landscape of medicinal chemistry, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to its investigation and application in various therapeutic areas. This technical guide provides a comprehensive review of the synthesis and diverse applications of 1H-pyrazolo[3,4-d]pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development.
The significance of the 1H-pyrazolo[3,4-d]pyrimidine nucleus is underscored by its presence in numerous compounds with demonstrated pharmacological activities. These include roles as anticancer[1][2][3], antibacterial[1], antitubercular[1], and antitumor agents[1]. Furthermore, this versatile scaffold has been integral to the development of inhibitors for various kinases, such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, Myt1 kinase, and TRAP1 kinase[1].
Strategic Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core
The construction of the 1H-pyrazolo[3,4-d]pyrimidine ring system is primarily achieved through the strategic cyclization of appropriately substituted pyrazole precursors. A common and effective method involves the condensation of 5-aminopyrazoles with various one-carbon synthons.
A prevalent synthetic strategy commences with the use of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These versatile intermediates can be cyclized with reagents such as formamide or triethyl orthoformate to construct the pyrimidine ring. For instance, 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile serves as a key starting material for the preparation of a variety of novel pyrazolo[3,4-d]pyrimidine derivatives[2]. The reaction of 5-aminopyrazole-4-carbonitriles with primary amines and orthoesters, often facilitated by microwave irradiation, provides an efficient route to N-substituted pyrazolo[3,4-d]pyrimidines[4].
Another well-established approach involves the reaction of 5-aminopyrazole-4-carboxamides with urea or thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or 4-thiones. Modifications at various positions of the pyrazole ring in the starting material allow for the introduction of diverse substituents into the final bicyclic system, enabling the exploration of structure-activity relationships.
A visual representation of a general synthetic pathway is provided below:
Key Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines a common multi-step synthesis of a key intermediate used in the development of various pyrazolo[3,4-d]pyrimidine derivatives[5].
Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate
-
To a solution of ethyl cyanoacetate and phenylhydrazine in ethanol, a catalytic amount of piperidine is added.
-
The mixture is refluxed for 4 hours.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
The product from Step 1 is refluxed in formamide at 190°C for 8 hours.
-
The reaction mixture is cooled, and the resulting solid is collected by filtration.
Step 3: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
The pyrazole derivative from Step 2 is heated in an excess of phosphorus oxychloride (POCl₃) at 106°C for 6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a suitable base.
-
The resulting precipitate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is filtered, washed with water, and dried.
Therapeutic Applications: A Focus on Oncology
The structural analogy of the 1H-pyrazolo[3,4-d]pyrimidine scaffold to adenine makes it an ideal candidate for designing ATP-competitive kinase inhibitors, a cornerstone of modern cancer therapy[6].
Epidermal Growth Factor Receptor (EGFR) Inhibition
Numerous 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling. Notably, certain derivatives have shown potent activity against both wild-type and mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation EGFR inhibitors[7][8].
The general mechanism of action for these inhibitors is illustrated in the following signaling pathway diagram:
Other Kinase Targets
Beyond EGFR, derivatives of this scaffold have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including Src, Abl, and Cyclin-Dependent Kinases (CDKs)[1][9]. The development of dual Src/Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine core has shown promise, although challenges such as poor aqueous solubility often need to be addressed through strategies like prodrug development[10].
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1H-pyrazolo[3,4-d]pyrimidine derivatives from the literature.
Table 1: EGFR Inhibitory Activity
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | EGFRWT | 0.016 | A549 | 8.21 | [7][8] |
| 12b | EGFRT790M | 0.236 | HCT-116 | 19.56 | [7][8] |
| 16 | EGFR | 0.034 | - | - | [11] |
Table 2: Antiproliferative Activity against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (nM) | Reference |
| P1 | 22.7 - 40.75 | - | - | [1] |
| P2 | 22.7 - 40.75 | - | - | [1] |
| 14 | 45 | 48 | 6 | [9] |
| 15 | 46 | 48 | 7 | [9] |
Broader Biological Activities
While oncology remains a primary focus, the biological evaluation of 1H-pyrazolo[3,4-d]pyrimidines has revealed a wider spectrum of potential therapeutic applications. For instance, Allopurinol, a notable member of this class, is a clinically used drug for the treatment of gout, a condition characterized by hyperuricemia[1]. Furthermore, various derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties[12]. Some compounds have also shown potential as inhibitors of phosphodiesterase-5 (PDE-5)[13].
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and inherent ability to mimic endogenous purines provide a robust platform for generating diverse chemical libraries. The extensive research into its applications, particularly in oncology, has yielded potent kinase inhibitors with promising preclinical and, in some cases, clinical activity. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic targets, and expanding their application to a wider range of diseases. The continued innovation in synthetic methodologies will undoubtedly facilitate the exploration of this privileged scaffold, paving the way for the next generation of 1H-pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the quest for novel anticancer agents. Its structural resemblance to the purine core of adenine allows it to effectively compete with ATP for the binding sites of numerous protein kinases, many of which are critical drivers of cancer cell growth and proliferation.[1][2] This in-depth guide explores the discovery, development, and mechanisms of action of this promising class of compounds, presenting key data, experimental protocols, and pathway visualizations to aid researchers in this dynamic field.
A Versatile Scaffold Targeting Multiple Oncogenic Pathways
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a remarkable ability to inhibit a wide array of protein kinases and other key enzymes implicated in cancer. This multi-targeted potential offers a significant advantage in combating the complexity and heterogeneity of tumors.
Kinase Inhibition: The Primary Mechanism of Action
The vast majority of anticancer pyrazolo[3,4-d]pyrimidines exert their effects by inhibiting protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. By blocking the activity of specific kinases that are overactive or mutated in cancer cells, these compounds can effectively halt tumor progression.
Key kinase targets for this scaffold include:
-
Src Family Kinases (SFKs) : The discovery of PP1 and PP2 as potent Src inhibitors was a seminal moment for this class of compounds.[3] Elevated Src activity is linked to various aspects of cancer, including proliferation, invasion, and metastasis.[4]
-
Bruton's Tyrosine Kinase (BTK) : Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, is a clinically approved drug for the treatment of B-cell malignancies.[1][2]
-
Epidermal Growth Factor Receptor (EGFR) : Numerous derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer and other solid tumors.[5][6]
-
Cyclin-Dependent Kinases (CDKs) : As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrazolo[3,4-d]pyrimidine compounds have shown potent inhibitory activity against CDK2.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) : By inhibiting VEGFR, these agents can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9]
-
RET Tyrosine Kinase : Selective RET inhibitors based on this scaffold have been developed, offering potential treatments for thyroid cancers.[3][10]
The development of dual-target inhibitors, such as those targeting both EGFR and HER2, or CDK2 and GSK-3β, represents a promising strategy to enhance efficacy and overcome drug resistance.[11]
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy through other mechanisms:
-
Dihydrofolate Reductase (DHFR) Inhibition : Some compounds, designed as structural mimics of methotrexate, have demonstrated potent DHFR inhibition, leading to disruption of nucleotide synthesis and apoptosis.[12]
-
Microtubule Targeting : Certain derivatives act as microtubule targeting agents, inhibiting tubulin polymerization and arresting cells in mitosis, ultimately leading to apoptotic cell death.[13]
-
Induction of Reactive Oxygen Species (ROS) : Some compounds have been shown to exert their cytotoxic effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cell death.[14]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases. This data provides a comparative overview of the potency and selectivity of different structural modifications.
Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [15] |
| 10b | MDA-MB-231, MCF-7, SF-268, B16F-10 | 5.5 - 11 µg/ml | [16] |
| 10e | MCF-7 | 11 | [17] |
| 1a | A549 | 2.24 | [18] |
| 12b | A549 | 8.21 | [5] |
| 12b | HCT-116 | 19.56 | [5] |
| XIIb | NCI-H522 | - (183.09% inhibition) | [19] |
| XIIc | NCI-H522 | - (180.32% inhibition) | [19] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 / Ki (µM) | Reference |
| 4a | CDK2 | 0.21 | [7] |
| SI306 | c-Src | 0.13 (Ki) | [4] |
| 23c | RET | Potent (specific value not stated) | [10] |
| 12b | EGFRWT | 0.016 | [5] |
| 12b | EGFRT790M | 0.236 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based anticancer agents.
General Synthetic Scheme
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. A common synthetic route is outlined below:
Caption: A generalized synthetic pathway for pyrazolo[3,4-d]pyrimidine derivatives.
Detailed Steps:
-
Pyrazole Ring Formation : A substituted hydrazine is reacted with a suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, to form a 5-aminopyrazole derivative.
-
Pyrimidine Ring Cyclization : The resulting aminopyrazole is then cyclized with a one-carbon source, like formamide or formic acid, to yield the pyrazolo[3,4-d]pyrimidine core.[15]
-
Chlorination : The core structure is often chlorinated at the 4-position using an agent like phosphorus oxychloride (POCl3) to create a reactive intermediate.[12]
-
Functionalization : The 4-chloro intermediate serves as a versatile precursor for introducing various substituents through nucleophilic substitution reactions with amines, thiols, or other nucleophiles, leading to a diverse library of target compounds.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[18]
Protocol:
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin or cisplatin) is also included.[14][18]
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol (General):
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), ATP (often radiolabeled, e.g., [γ-33P]ATP), and a buffer solution.
-
Compound Addition : The test compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Termination : The reaction is stopped, often by adding a stop solution or by spotting the mixture onto a filter membrane.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done using a scintillation counter. Other methods include ELISA-based assays or fluorescence-based assays.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a general workflow for their discovery and development.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine agent.
Simplified Src Signaling Pathway and Inhibition
Caption: Blockade of Src-mediated signaling by a pyrazolo[3,4-d]pyrimidine inhibitor.
General Workflow for Anticancer Agent Development
Caption: A typical workflow for the development of pyrazolo[3,4-d]pyrimidine anticancer agents.
Future Directions and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[20] Current research focuses on several key areas:
-
Improving Selectivity : While broad-spectrum kinase inhibition can be beneficial, developing more selective inhibitors can reduce off-target effects and toxicity.
-
Overcoming Drug Resistance : Designing compounds that are effective against drug-resistant mutations (e.g., EGFR T790M) is a critical area of investigation.[5]
-
Novel Drug Delivery Systems : Formulations such as liposomes are being explored to improve the solubility and tumor-targeting of these compounds.[4]
-
Combination Therapies : Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine inhibitors with other anticancer drugs is a promising strategy to enhance therapeutic outcomes.[21]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 8. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant role in the development of potent kinase inhibitors. As a bioisostere of adenine, this scaffold effectively mimics the hinge-binding interactions within the ATP-binding site of various kinases, making it a versatile framework for designing targeted therapeutics. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in particular, serves as a crucial intermediate in the synthesis of clinically significant drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] Beyond its role as a synthetic precursor, this core structure and its analogs have demonstrated a broad spectrum of biological activities, including potent inhibition of key kinases implicated in cancer and inflammatory diseases.[2] This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.
Physicochemical Properties of the Core Compound
This compound is a white to light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83255-86-1 | [1] |
| Molecular Formula | C5H4BrN5 | [1] |
| Molecular Weight | 214.023 g/mol | [1] |
| Melting Point | 350 °C | [1] |
| Boiling Point | 480.6±40.0 °C at 760 mmHg | [1] |
| Density | 2.1±0.1 g/cm³ | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Synthesis of this compound and Analogs
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A common synthetic route involves the cyclization of ethyl (ethoxymethylene)cyanoacetate with a hydrazine derivative to form a 5-aminopyrazole-4-carboxylate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidinone core. Subsequent chlorination with phosphorus oxychloride provides a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be further modified.
Caption: General synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.
Synthesis of this compound
A specific method for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close analog of the bromo derivative, involves the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide in DMF at 60 °C.[3] A similar approach using a suitable brominating agent can be employed for the synthesis of the title compound.
Biological Activity of Pyrazolo[3,4-d]pyrimidine Analogs
Analogs of this compound have been extensively investigated as inhibitors of various protein kinases, demonstrating significant potential as anticancer agents.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (EGFR-TKIs).[4] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[5]
Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 4 | EGFR | 0.054 | [6] |
| 15 | EGFR | 0.135 | [6] |
| 16 | EGFR | 0.034 | [6] |
| 5i | EGFRWT | 0.3 | [4] |
| 5i | EGFRT790M | - | [4] |
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidine have also shown potent inhibitory activity against cyclin-dependent kinases, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Table 2: CDK2/Cyclin A2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 13 | CDK2/cyclin A2 | 0.081 | [7] |
| 14 | CDK2/cyclin A2 | 0.057 | [7] |
| 15 | CDK2/cyclin A2 | 0.119 | [7] |
Other Kinase Inhibition
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of other important kinases in oncology, such as Src and Fyn.
Table 3: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Glioblastoma Multiforme (GBM) Cell Lines
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| SI306 | GIN8 | 11.2 | Src | [8] |
| SI306 | GIN28 | 7.7 | Src | [8] |
| SI306 | GCE28 | 7.2 | Src | [8] |
Signaling Pathways
Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors primarily exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
EGFR activation initiates several downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Pyrazolo[3,4-d]pyrimidine EGFR inhibitors block the initial autophosphorylation of EGFR, thereby inhibiting these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocols
EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds.
Caption: Workflow for a luminescent EGFR kinase assay.
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing EGFR enzyme and substrate to each well.
-
To initiate the reaction, add 25 µL of ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
Conclusion
This compound and its analogs represent a highly valuable class of compounds in the field of drug discovery, particularly for the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold provides a robust platform for the design of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. The synthetic versatility of this core allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules, facilitating further exploration and development of novel therapeutics.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocols for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Detailed Guide for Researchers
Introduction
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Its pyrazolopyrimidine core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established synthetic routes, ensuring reproducibility and high yield.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process, commencing with the formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring, and concluding with a regioselective bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Amino-4-cyanopyrazole
This initial step involves a one-pot condensation and cyclization reaction to form the core pyrazole structure.
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add ethanol to the mixture, followed by the slow addition of hydrazine hydrate (1.1 eq).
-
Heat the resulting mixture to reflux for an additional 3 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-4-cyanopyrazole as a crystalline solid.
Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
The second step involves the cyclization of the aminocyanopyrazole intermediate with formamide to construct the fused pyrimidine ring.
Materials:
-
5-Amino-4-cyanopyrazole
-
Formamide
Procedure:
-
Place 5-amino-4-cyanopyrazole (1.0 eq) and an excess of formamide (approximately 10-15 equivalents) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Synthesis of this compound
The final step is the regioselective bromination at the C3 position of the pyrazolopyrimidine core. Two common brominating agents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine.
Method A: Using N-Bromosuccinimide (NBS)
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Method B: Using Bromine
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Bromine (Br₂)
-
A suitable solvent (e.g., acetic acid or a buffered aqueous solution)
Procedure:
-
Suspend 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in the chosen solvent in a flask equipped with a dropping funnel and a stirrer.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by vacuum filtration, wash extensively with water, and dry.
-
Recrystallize the crude product to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound and its intermediates.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | Malononitrile, Triethyl orthoformate, Hydrazine hydrate | Acetic anhydride, Ethanol | Reflux | 5 | 80-90 |
| 2 | 5-Amino-4-cyanopyrazole | Formamide | 180-190 | 4-6 | 75-85 |
| 3a | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | N-Bromosuccinimide, DMF | 0 to RT | 12-16 | 85-95 |
| 3b | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Bromine, Acetic Acid | RT | 2-4 | 80-90 |
Yields are approximate and may vary depending on the specific reaction scale and purification methods.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of building complexity, starting from simple acyclic precursors to construct the heterocyclic core, followed by functionalization.
Caption: Logical progression of the synthesis from precursors to the final product.
Conclusion
The synthetic protocols outlined in this document provide a comprehensive guide for the preparation of this compound. By following these detailed procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable framework for the development of targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents at the C3-position of the pyrazolo[3,4-d]pyrimidine core. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various arylboronic acids. The resulting 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives are known to be potent inhibitors of key kinases in oncogenic and inflammatory signaling pathways, such as Bruton's tyrosine kinase (BTK) and Src family kinases.
Data Presentation: Representative Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the electronic and steric properties of the arylboronic acid partner. The following table summarizes representative yields for the coupling with a variety of arylboronic acids, based on optimized conditions for structurally similar pyrazolopyrimidine substrates.[1][2]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 74-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 85-90 |
| 3 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 80-88 |
| 4 | 2-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65-75 |
| 5 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 85-90 |
| 6 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 75-80 |
| 7 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 78-85 |
| 8 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65-75 |
Experimental Protocols
The following protocols are generalized from procedures for the Suzuki-Miyaura coupling of structurally related brominated pyrazolopyrimidines and may require optimization for specific substrates.[1][2] The presence of the free amino group on the pyrazolopyrimidine core can sometimes lead to side reactions or catalyst inhibition; therefore, the choice of catalyst and ligand is crucial.[1][2] The use of Buchwald-type ligands like XPhos is often beneficial in preventing debromination and other side reactions.[1]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 - 2.0 eq)
-
XPhos Pd G2 or XPhos Pd G3 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane/Water (4:1) or Ethanol/Water (4:1)
-
Microwave vial and microwave reactor
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, XPhos Pd G2 (or G3), XPhos, and the base.
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-140 °C for 20-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) or Pd(PPh₃)₄ (5-10 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1) or Tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Signaling Pathway: Inhibition of Bruton's Tyrosine Kinase (BTK)
The 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a key component of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.
Caption: Inhibition of the BTK signaling pathway.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of a wide array of potent and selective kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its structural similarity to adenine, enabling it to effectively mimic the hinge-binding interactions within the ATP-binding site of various kinases. The strategic placement of a bromine atom at the C3 position provides a reactive handle for introducing diverse functionalities, primarily through cross-coupling reactions, allowing for the targeted design of inhibitors against specific kinases.
While this compound itself is not typically a final, active kinase inhibitor, its significance lies in its role as a key intermediate. Its most notable application is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Beyond Ibrutinib, this scaffold is instrumental in the development of inhibitors targeting other critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Breast Tumor Kinase (BRK/PTK6).[2][3]
These application notes provide an overview of the utility of this compound, along with detailed protocols for its conversion into advanced kinase inhibitors and subsequent evaluation of their biological activity.
Key Applications and Target Kinases
The versatility of the this compound intermediate allows for the development of inhibitors for several key kinase families implicated in cancer and autoimmune diseases:
-
Bruton's Tyrosine Kinase (BTK): As a crucial component of the B-cell receptor (BCR) signaling pathway, BTK is a prime target in B-cell cancers.[4][5] this compound is a direct precursor to the core structure of Ibrutinib.
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in a variety of solid tumors, making it a validated target for cancer therapy.[2][6][7] The pyrazolo[3,4-d]pyrimidine core can be elaborated to generate potent EGFR inhibitors.[3][8]
-
Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast cancers and is associated with poor patient outcomes.[9] Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been developed as selective BRK/PTK6 inhibitors.[2]
Quantitative Data: Inhibitory Activities of Derived Compounds
The following tables summarize the inhibitory potency of representative kinase inhibitors synthesized using the 1H-pyrazolo[3,4-d]pyrimidine scaffold, originating from intermediates like this compound.
Table 1: BTK Inhibition by Ibrutinib
| Compound | Target Kinase | IC50 (nM) |
| Ibrutinib | BTK | 2.0 |
Table 2: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Compound 12b | EGFR (Wild Type) | 0.016 | A549 | 8.21 |
| Compound 12b | EGFR (T790M Mutant) | 0.236 | HCT-116 | 19.56 |
| Erlotinib (Reference) | Not Specified | Not Specified | A549 | 6.77 |
| Erlotinib (Reference) | Not Specified | Not Specified | HCT-116 | 19.22 |
Data for Compound 12b and Erlotinib are from a study on novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors.[3]
Table 3: BRK/PTK6 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 51 | BRK/PTK6 | 3.37 |
Data for Compound 51 is from a study on the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as selective BRK/PTK6 inhibitors.[10]
Experimental Protocols
Protocol 1: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid, a key step in the synthesis of many kinase inhibitors, including the precursor to Ibrutinib.[11]
Materials:
-
This compound
-
(4-phenoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., a mixture of DMF and water, or dioxane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., DMF:water 4:1).
-
Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a high-throughput method to determine the IC50 value of a synthesized inhibitor by measuring ATP consumption.
Materials:
-
Recombinant human kinase (e.g., BTK, EGFR, BRK)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitor compound dissolved in DMSO
-
Known kinase inhibitor as a positive control
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is created.
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only (vehicle control) and a positive control inhibitor.
-
Kinase Reaction:
-
Prepare a kinase solution in assay buffer and add it to each well.
-
Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.
-
Prepare a substrate/ATP mixture in assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30 °C for 1-2 hours.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)
This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Human cancer cell line known to express the target kinase (e.g., a B-cell lymphoma line for BTK, A549 for EGFR).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitor compound dissolved in DMSO.
-
Stimulant (e.g., EGF for EGFR activation).
-
Ice-cold PBS.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and stop solution.
-
Plate reader for absorbance measurement.
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation (if necessary): To reduce basal kinase activity, serum-starve the cells for 4-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Kinase Activation: Stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (5-15 minutes) to activate the target kinase pathway.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Collect the cell lysates.
-
-
ELISA Procedure:
-
Add the cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Add the phospho-specific detection antibody and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the level of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for a kinase inhibitor precursor.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Development of BRK/PTK6 Inhibitors Using a Pyrazolo[3,4-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a majority of breast cancers, including triple-negative subtypes, BRK plays a crucial role in promoting tumor cell migration, invasion, and metastasis.[1][2][3] Unlike many kinases that are central to cell proliferation, BRK's primary role appears to be in driving the epithelial-mesenchymal transition (EMT), a key process in cancer progression and treatment resistance.[1] The kinase activity of BRK is observed specifically in the plasma membrane of tumor cells, making it an attractive target for selective inhibition with minimal effects on normal tissues.[1]
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, acting as an isostere of the adenine ring of ATP and effectively interacting with the hinge region of the kinase domain.[4][5] This has led to the successful development of several kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the development and evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent and selective BRK/PTK6 inhibitors.
BRK/PTK6 Signaling Pathway
BRK/PTK6 is a downstream effector of several receptor tyrosine kinases, including EGFR, ERBB2 (HER2), and MET.[3][6] Its activation triggers a cascade of downstream signaling events that contribute to cancer phenotypes such as increased proliferation, survival, and migration.[7][8] Key substrates of BRK include STAT3/5, FAK, Akt, paxillin, and β-catenin.[1][7] The phosphorylation of these substrates by BRK modulates their activity, leading to changes in gene expression and cellular behavior.[7][8]
Inhibitor Development Workflow
The development of novel BRK/PTK6 inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold follows a structured workflow, from initial design to preclinical evaluation. This process involves computational modeling, chemical synthesis, and a series of in vitro and cell-based assays to identify and optimize lead compounds.
Quantitative Data Summary
The following tables summarize the biochemical inhibition data for a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK/PTK6.
Table 1: Single Point Inhibition of Various Nitrogenous Warheads as BRK Inhibitors [1]
| Compound Name | Structure | % BRK Inhibition at 2 µM |
| Pyrazine (26) | 21.8 ± 4.6 | |
| Quinoxaline (32) | 10.6 ± 7.1 | |
| Quinazoline (35) | 25.3 ± 11.8 | |
| Pyrazolo-pyrimidine (38) | >95 |
Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against BRK/PTK6 [1]
| Compound | R1 | R2 | R3 | R4 | BRK IC50 (nM) |
| 38 | H | H | H | H | 153 ± 10 |
| 46 | CH3 | H | H | H | 5.37 ± 1.21 |
| 47 | Et | H | H | H | 6.25 ± 2.15 |
| 48 | i-Pr | H | H | H | 13.9 ± 3.5 |
| 49 | c-Pr | H | H | H | 21.7 ± 4.3 |
| 50 | H | F | H | H | 10.8 ± 3.1 |
| 51 | CH3 | F | H | H | 3.37 ± 2.19 |
| 52 | CH3 | H | F | H | 15.6 ± 4.2 |
| 53 | CH3 | H | H | F | 25.4 ± 5.7 |
Compound 51 was identified as the lead candidate.
Table 3: Selectivity and Binding Affinity of Lead Compound 51 [1]
| Parameter | Value |
| KinomeScan S(35) at 30 nM | 0.012 |
| Dissociation Constant (Kd) | 44 nM |
Experimental Protocols
General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key step in the development of these inhibitors. A generalized synthetic scheme is presented below. For specific reaction conditions and purification methods, refer to the supplementary information of the cited literature.[1][9][10][11]
BRK/PTK6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human BRK/PTK6 enzyme
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of a solution containing the BRK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control. Notably, studies have shown that BRK inhibition is not significantly cytotoxic, and a lack of effect on cell viability at concentrations that inhibit kinase activity can indicate target selectivity.[1]
Cell Migration and Invasion Assays (Transwell Assay)
These assays evaluate the anti-metastatic potential of the inhibitors.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium
-
Test compounds
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
For the invasion assay, coat the Transwell inserts with Matrigel. For the migration assay, no coating is needed.
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the insert with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Quantify the results and compare the treated groups to the vehicle control.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a robust starting point for the development of potent and selective BRK/PTK6 inhibitors. The systematic approach outlined in these notes, combining rational design, chemical synthesis, and a cascade of biochemical and cell-based assays, has proven effective in identifying lead candidates with nanomolar potency and significant anti-migratory and anti-invasive activity.[1] These compounds hold promise for further development as novel therapeutics for the treatment of metastatic cancers driven by BRK/PTK6 signaling.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactome | Signaling by PTK6 [reactome.org]
- 7. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Targeting the Bcr-Abl T315I Mutant with Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance mutations in the Bcr-Abl kinase domain remains a significant clinical challenge.
One of the most common and problematic mutations is the T315I "gatekeeper" mutation, which confers resistance to most clinically available TKIs. The substitution of threonine with a bulkier isoleucine at position 315 sterically hinders the binding of these inhibitors to the ATP-binding pocket of the kinase.[1] Therefore, the development of novel inhibitors capable of effectively targeting the Bcr-Abl T315I mutant is a critical area of research in CML therapy.
Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of compounds in this endeavor.[2] This scaffold serves as an ATP mimic, and through targeted chemical modifications, derivatives have been designed to overcome the steric hindrance imposed by the T315I mutation and effectively inhibit the kinase activity.[1][3][4][5][6]
Mechanism of Action
Pyrazolo[3,4-d]pyrimidine derivatives are designed to function as ATP-competitive inhibitors of the Bcr-Abl kinase. Their core structure mimics the adenine base of ATP, allowing them to bind to the kinase's active site.[2] Key strategies to overcome T315I-mediated resistance include:
-
Introduction of a Bromine Atom: Computational studies have highlighted the importance of a bromine atom at the para position of the N1 side chain phenyl ring. This modification allows for favorable interactions within a hydrophobic region of the T315I mutant's ATP-binding pocket.[3][4][5][6][7]
-
Incorporation of an Alkyne Linker: Inspired by the design of ponatinib, the inclusion of a slim alkyne linker enables the molecule to bypass the bulky isoleucine at the gatekeeper position and access both the active site and an allosteric pocket, leading to potent inhibition.[1]
By effectively inhibiting the Bcr-Abl T315I kinase, these compounds block the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. This leads to the induction of apoptosis and a reduction in tumor burden.
Quantitative Data
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against wild-type (wt) and T315I mutant Bcr-Abl, as well as their anti-proliferative effects on CML cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| 2b | Bcr-Abl T315I | - | 36 | [7][8] |
| 2j | c-Src | 21 | - | [3][4][7][8] |
| Abl wt | 25 | - | [3][4][7][8] | |
| Abl T315I | 30 | - | [3][4][7][8] | |
| 3 | Abl wt | 8 | - | [1] |
| Abl T315I | 8 | - | [1] | |
| 15 | Abl | - | 20 | [9] |
| Imatinib | Abl wt | - | - | [1] |
| Abl T315I | >10,000 | - | [1] | |
| Ponatinib | Abl wt | 0.3 | - | [1] |
| Abl T315I | 2 | - | [1] |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 2j | 32D-p210 (wt) | 0.25 | [3][4][7][8] |
| 32D-T315I | 0.35 | [3][4][7][8] | |
| Imatinib | Ba/F3 Bcr-Abl wt | - | [1] |
| Ba/F3 Bcr-Abl T315I | - | [1] | |
| Ponatinib | Ba/F3 Bcr-Abl wt | - | [1] |
| Ba/F3 Bcr-Abl T315I | - | [1] |
Visualizations
Caption: Bcr-Abl T315I signaling pathway and point of inhibition.
Caption: Workflow for inhibitor development and evaluation.
Experimental Protocols
1. Cell-Free Bcr-Abl Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of the pyrazolo[3,4-d]pyrimidine derivatives against wild-type and T315I mutant Bcr-Abl kinase.
Materials:
-
Recombinant human Abl (wild-type) and Abl (T315I) kinase domains
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO
-
Detection reagent (e.g., HTRF KinEASE-STK S3 kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add 4 µL of the enzyme solution (Abl wt or Abl T315I) in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture in kinase buffer. The final concentrations should be optimized, for example, 10 µM ATP and 1 µM peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation according to the detection kit manufacturer's instructions (e.g., by adding streptavidin-XL665 and a phosphospecific antibody-cryptate conjugate).
-
Read the plate on a suitable microplate reader (e.g., HTRF-compatible reader).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
2. Cellular Proliferation Assay (MTT Assay)
This protocol is to assess the anti-proliferative effect of the compounds on CML cells expressing either wild-type Bcr-Abl or the T315I mutant.
Materials:
-
Ba/F3 cells engineered to express human Bcr-Abl (wt) or Bcr-Abl (T315I).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin). For Ba/F3 cells, IL-3 is required for the parental line but not for the Bcr-Abl expressing lines.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Seed the Ba/F3-Bcr-Abl cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells. The final volume in each well should be 200 µL. Include wells with DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3. In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of lead compounds in a mouse model of CML.[3][4]
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
32D cells expressing Bcr-Abl T315I (32D-T315I).
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for in vivo administration (e.g., in a solution or suspension, or encapsulated in liposomes).[3][4][7][8]
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inoculate mice with 32D-T315I cells (e.g., 1 x 10^7 cells per mouse), possibly mixed with Matrigel.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle to the control group.
-
Measure tumor volumes (e.g., every 2-3 days) using calipers and the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy. As an example, a study showed that treatment with compound 2j resulted in a greater than 50% reduction in tumor volumes in mice inoculated with 32D-T315I cells.[3][4]
References
- 1. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These scaffolds are structurally similar to purines and serve as a core component in many biologically active and pharmaceutically relevant compounds.[2] Their derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][3] Specifically, they have been identified as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy by inhibiting kinases such as CK2, EGFR, B-Raf, and Pim-1.[1][4]
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these complex molecules.[1] This method offers several advantages over conventional heating, including significantly reduced reaction times, improved product yields, and enhanced purity.[1][5][6] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to increased reaction rates and higher selectivity.[1] This approach is particularly beneficial for multicomponent reactions, enabling the efficient construction of diverse molecular libraries for drug discovery.[1]
These application notes provide detailed protocols for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidines via one-pot, three-component, and cyclocondensation reactions.
I. One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This protocol details a one-pot, two-step microwave-assisted method for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones starting from β-ketonitriles and hydrazine, followed by the addition of a β-ketoester.[2]
Experimental Protocol
-
Step 1: Synthesis of 5-Aminopyrazole Intermediate
-
In a microwave-safe vial, combine the β-ketonitrile (1.0 equiv) and hydrazine (1.3 equiv) in methanol (1 mL).
-
Seal the vial and subject it to microwave irradiation at 150 °C for 5 minutes.[2]
-
-
Step 2: Cyclization to form Pyrazolo[1,5-a]pyrimidinone
Data Presentation
| Entry | R1 | R2 | R3 | Time (h) | Yield (%) |
| 1 | Ph | Me | Me | 2 | 52 |
| 2 | 4-F-Ph | Me | Me | 2 | 68 |
| 3 | 4-Cl-Ph | Me | Me | 2 | 65 |
| 4 | 4-Br-Ph | Me | Me | 2 | 62 |
| 5 | 2-Thienyl | Me | Me | 2 | 55 |
| 6 | Ph | Ph | Me | 2 | 71 |
| 7 | Ph | Me | Et | 2 | 48 |
Table 1: Synthesis of various substituted pyrazolo[1,5-a]pyrimidinones using the one-pot microwave-assisted method. Reaction conditions: Step 1: β-ketonitrile, hydrazine, MeOH, 150°C, 5 min (MW). Step 2: β-ketoester, acetic acid, 150°C, 2 h (MW). Data sourced from[2].
Workflow Diagram
Caption: Workflow for the one-pot synthesis.
II. Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a microwave-assisted, three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. This method allows for the rapid and efficient synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives.[1]
Experimental Protocol
-
In a microwave-safe vial, combine the 3-amino-1H-pyrazole (1.0 equiv), aldehyde (1.0 equiv), and a β-dicarbonyl compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv) in a suitable solvent such as ethanol or under solvent-free conditions.
-
Seal the vial and expose it to microwave irradiation. Typical reaction conditions are 120-180°C for 10-30 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can then be isolated and purified, often through simple filtration and washing or by recrystallization.
Data Presentation
| Entry | Aminopyrazole | Aldehyde | β-Dicarbonyl | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Benzaldehyde | Malononitrile | 120 | 20 | High |
| 2 | 3-Aminopyrazole | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 140 | 15 | High |
| 3 | 3-Amino-5-phenylpyrazole | 4-Methoxybenzaldehyde | Malononitrile | 130 | 25 | High |
Table 2: Representative examples of the three-component synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation. Specific yield percentages vary based on substituents but are generally reported as high. Data synthesized from information in[1].
Workflow Diagram
Caption: General workflow for three-component synthesis.
III. Solvent- and Catalyst-Free Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines a regioselective and highly efficient microwave-assisted synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles under solvent- and catalyst-free conditions.[7]
Experimental Protocol
-
In a microwave vial, thoroughly mix the β-enaminone (1.0 equiv) and the NH-5-aminopyrazole (1.0 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180°C for 2 minutes.[7]
-
After cooling, the product is collected by adding a mixture of ethanol and water, followed by filtration.
Data Presentation
| Entry | β-Enaminone (Ar1) | NH-5-Aminopyrazole (Ar2) | Yield (%) |
| 1 | Phenyl | Phenyl | 97 |
| 2 | Phenyl | 4-Chlorophenyl | 95 |
| 3 | Phenyl | 4-Methoxyphenyl | 96 |
| 4 | 4-Chlorophenyl | Phenyl | 92 |
| 5 | 4-Chlorophenyl | 4-Chlorophenyl | 88 |
| 6 | 4-Methoxyphenyl | Phenyl | 94 |
| 7 | 4-Methoxyphenyl | 4-Methoxyphenyl | 93 |
Table 3: Synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines under solvent- and catalyst-free microwave conditions. Reaction conditions: 180°C, 2 min (MW). Data sourced from[7].
Logical Relationship Diagram
Caption: Key benefits of microwave-assisted synthesis.
IV. Biological Relevance: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] Their mechanism of action can be as ATP-competitive or allosteric inhibitors.[8] For instance, certain derivatives have shown promise in treating non-small cell lung cancer by targeting the Epidermal Growth Factor Receptor (EGFR) and in melanoma by inhibiting B-Raf and MEK kinases.[8] The Pim-1 kinase is another important target for this class of compounds in cancer therapy.[4]
Signaling Pathway Diagram
Caption: Inhibition of key cancer signaling pathways.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. These compounds are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors for targeted cancer therapies.[1] The purification of these compounds is a critical step to ensure the quality and reliability of subsequent experimental results.
Purification Techniques
The most common and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the quantity of material to be purified.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system. For pyrazolo[3,4-d]pyrimidine derivatives, solvents such as ethanol, dioxane, and acetone have been reported to be effective.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common starting point for many pyrazolo[3,4-d]pyrimidine derivatives.
-
Dissolution: In a suitable flask, add the crude this compound derivative and the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to ensure complete dissolution. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Column Chromatography
Flash column chromatography is a preparative purification technique that separates compounds based on their polarity. It is particularly useful for separating complex mixtures or when recrystallization is not effective.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolo[3,4-d]pyrimidine derivatives.
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for good separation. A solvent system is typically determined by thin-layer chromatography (TLC) analysis. A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The ratio is adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the fractions containing the purified compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following tables summarize typical yields and purity data for the synthesis and purification of some this compound derivatives.
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Recrystallization | Ethanol | 83 | >95 (by NMR) | [2] |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not Specified | Not Specified | 70 | >95 (by NMR) | [2] |
| 1-(2-Chloro-2-phenylethyl)-N,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not Specified | Not Specified | 72 | >95 (by elemental analysis) | [3] |
| 1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not Specified | Not Specified | 62 | >95 (by elemental analysis) | [3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for purifying pyrazolopyrimidine derivatives and a relevant signaling pathway where these compounds act as inhibitors.
Caption: General workflow for the purification and analysis of this compound derivatives.
Many this compound derivatives are developed as kinase inhibitors. A prominent example is their use in targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.
Caption: Inhibition of the BTK signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
References
Application Notes and Protocols for In Vivo Studies with Pyrazolo[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly in oncology. This is due to their ability to act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Src, Abelson murine leukemia viral oncogene homolog 1 (Abl), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). Despite their promising therapeutic potential, the progression of these compounds into preclinical and clinical development is often hampered by their poor aqueous solubility. This characteristic can lead to low oral bioavailability, hindering the achievement of therapeutic concentrations in vivo.
These application notes provide a comprehensive guide to formulating pyrazolo[3,4-d]pyrimidine compounds for in vivo animal studies. We will cover various formulation strategies, from simple solutions and suspensions to more advanced nanoparticle and liposomal delivery systems. Detailed experimental protocols are provided for the preparation and characterization of these formulations, as well as for their administration in rodent models.
Formulation Strategies for Poorly Soluble Pyrazolo[3,4-d]pyrimidines
The selection of an appropriate formulation strategy is critical for the successful in vivo evaluation of a pyrazolo[3,4-d]pyrimidine compound. The choice depends on the physicochemical properties of the compound, the intended route of administration, and the desired pharmacokinetic profile.
1.1. Simple Solutions and Suspensions
For initial in vivo screening, simple solutions or suspensions are often employed due to their ease of preparation.
-
Co-solvent Systems: These involve dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle. Common co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol. It is crucial to use the minimum amount of organic solvent necessary to dissolve the compound and to be aware of potential toxicity associated with the co-solvent.
-
Surfactant-based Systems: Surfactants can be used to create micellar solutions or stable suspensions. Non-ionic surfactants like polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor®) are frequently used to improve the wettability and dissolution of hydrophobic compounds.
-
Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared. This typically involves reducing the particle size of the compound (micronization) and using a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., a surfactant) to ensure a consistent dose is administered.
1.2. Advanced Drug Delivery Systems
For compounds with very low solubility or to improve pharmacokinetic properties, advanced drug delivery systems are often necessary.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer. Liposomal formulations can increase solubility, prolong circulation time, and potentially reduce systemic toxicity.[1][2] Pegylated liposomes (stealth liposomes) are often used to evade uptake by the reticuloendothelial system, further extending their circulation half-life.
-
Nanoparticles: Encapsulating the drug in polymeric or albumin-based nanoparticles can significantly improve its solubility and bioavailability.[3][4] These systems can be tailored for controlled release and targeted delivery.
-
Prodrugs: This chemical modification approach involves attaching a hydrophilic moiety to the parent drug.[5][6] This can dramatically increase aqueous solubility. The prodrug is designed to be cleaved in vivo, releasing the active parent compound.[5][6]
Data Presentation: Formulation and Pharmacokinetic Parameters
The following tables summarize quantitative data for different formulation approaches for pyrazolo[3,4-d]pyrimidine and other poorly soluble compounds.
Table 1: Example Vehicle Compositions for Oral Gavage of Poorly Soluble Compounds
| Vehicle Composition | Co-solvent/Surfactant | Aqueous Component | Notes |
| Vehicle A | 10% DMSO, 40% PEG300, 5% Tween 80 | 45% Saline | A common starting formulation for many poorly soluble compounds.[7] |
| Vehicle B | 60% Phosal 50 PG, 30% PEG 400 | 10% Ethanol | An alternative for compounds sensitive to DMSO.[8] |
| Vehicle C | 0.5% (w/v) Carboxymethylcellulose (CMC) | Water | Used for creating a uniform suspension of the compound. |
Table 2: Characterization of Advanced Formulations for Pyrazolo[3,4-d]pyrimidines
| Formulation Type | Compound | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes (LP-2) | Compound 2 | - | 131.3 ± 5.14 | -28.8 ± 0.15 | 85.2 ± 9.84 | [3] |
| Albumin Nanoparticles (AL-3) | Compound 3 | Human Serum Albumin | 118.8 ± 3.00 | -13.4 ± 2.90 | 24.8 ± 1.23 | [3] |
| Prodrug (4a) | Prodrug of Compound 4 | N/A | N/A | N/A | N/A | [5] |
Table 3: Pharmacokinetic Parameters of Pyrazolo[3,4-d]pyrimidine Formulations in Mice
| Compound/Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 4 | Oral | 50 | ~1500 | ~2 | ~6000 | - | [5] |
| Prodrug 4a | Oral | 50 | ~2500 | ~4 | ~15000 | - | [5] |
| Si306 (Free) | IV | - | - | - | - | - | [9] |
| Si306 (Liposomal) | IV | - | Increased plasma exposure compared to free drug | - | - | - | [9] |
Experimental Protocols
3.1. Protocol for Preparation of a Liposomal Formulation of a Hydrophobic Pyrazolo[3,4-d]pyrimidine Compound (Thin-Film Hydration Method)
This protocol is adapted from established methods for formulating hydrophobic drugs into liposomes.[1][2][10]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a methanol/chloroform mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve the pyrazolo[3,4-d]pyrimidine compound, phospholipids, and cholesterol in the organic solvent. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized for each specific compound.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Continue to dry the film under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer, pre-heated to a temperature above the Tc of the lipids.
-
Vesicle Formation: Gently rotate the flask in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder. This process should also be performed at a temperature above the Tc of the lipids.[1]
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in the liposomes.
3.2. Protocol for Formulating a Pyrazolo[3,4-d]pyrimidine Compound for Oral Gavage in Mice
This protocol provides a general method for preparing a solution or suspension for oral administration.[11]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound
-
Vehicle components (e.g., DMSO, PEG 400, Tween 80, saline, or 0.5% CMC in water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Weigh the required amount of the pyrazolo[3,4-d]pyrimidine compound and place it in a sterile tube.
-
Dissolution/Suspension:
-
For a co-solvent solution: Add the co-solvent (e.g., DMSO) to dissolve the compound completely. Vortex until a clear solution is obtained. Sequentially add the other vehicle components (e.g., PEG 400, Tween 80), vortexing thoroughly after each addition. Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.[11]
-
For a suspension: Add a small amount of wetting agent (e.g., Tween 80) to the compound powder and mix to form a paste. Gradually add the suspending vehicle (e.g., 0.5% CMC in water) while vortexing or triturating to form a uniform suspension.
-
-
Homogenization: If necessary, sonicate the formulation for a few minutes to ensure complete dissolution or homogeneity of the suspension.
-
Final Volume Adjustment: Adjust the final volume with the aqueous component to achieve the desired drug concentration.
3.3. Protocol for an In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anticancer efficacy of a formulated pyrazolo[3,4-d]pyrimidine compound in a subcutaneous xenograft mouse model.[12][13]
Materials:
-
Human cancer cell line (e.g., one known to be sensitive to the compound's target)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
Dosing syringes and gavage needles (for oral administration) or needles for injection
-
Formulated pyrazolo[3,4-d]pyrimidine compound and vehicle control
Procedure:
-
Cell Culture and Preparation: Culture the cancer cells in the recommended medium. Harvest the cells during their exponential growth phase and prepare a single-cell suspension in sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can be used.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12]
-
Randomization and Treatment: When the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer the formulated pyrazolo[3,4-d]pyrimidine compound and the vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage or weekly intravenous injection).
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity. Continue to measure tumor volumes throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and they can be used for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-d]pyrimidine compounds.
Caption: Simplified c-Src signaling pathway.
Caption: Key VEGFR-2 downstream signaling pathways.
Caption: CDK2's role in the G1/S cell cycle transition.
Experimental Workflow
Caption: Workflow for in vivo efficacy and PK studies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions on Pyrazolopyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various palladium-catalyzed cross-coupling reactions on pyrazolopyrimidine cores. The pyrazolopyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making the development of efficient synthetic methodologies for its functionalization a key area of research in medicinal chemistry and drug discovery.
Palladium-catalyzed reactions offer a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the introduction of diverse substituents onto the pyrazolopyrimidine nucleus with high efficiency and selectivity. This document covers key reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as direct C-H arylation.
Generalized Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The specific reagents, catalysts, ligands, bases, and solvents will vary depending on the reaction type and the substrates used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halogenated pyrazolopyrimidine and an organoboron reagent. It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazolopyrimidines
| Entry | Pyrazolopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 16 | 41 |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | 1 | 65 (MW) |
| 3 | 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Methylphenylboronic acid | Pd(OAc)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (3) | DMA | 165 | 24 | 65 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 | 60 |
MW indicates microwave irradiation.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[1][2][3]
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a brominated pyrazolopyrimidine derivative.
Materials and Reagents:
-
Brominated pyrazolopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhosPdG2, 2.5-5 mol%)
-
Ligand (if required, e.g., XPhos, 5-10 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., THF/water 4:1, or 1,4-dioxane/water 2:1)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the brominated pyrazolopyrimidine (1.0 mmol), the arylboronic acid (1.2-2.5 equiv), the palladium catalyst, and the base.
-
Add the degassed solvent mixture (e.g., 5 mL of THF/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 110-135 °C) for a specified time (e.g., 15-60 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a halogenated pyrazolopyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrazolopyrimidines.
Data Presentation: Sonogashira Coupling of Halogenated Pyrazolopyrimidines
| Entry | Pyrazolopyrimidine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodopyrazolo[1,5-a]pyrimidine | Propargyl alcohol | Pd/C (cat.) | CuI (cat.) | Et₃N (2) | DMF | RT | 12 | 85 |
| 2 | 5-Iodouracil derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (30) | Et₃N (2) | DMF | 60 (MW) | 0.4 | 90 |
| 3 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4 | 92 |
| 4 | 4-chloro-6-methyl-2-(methylthio)pyrimidine | Propargyl bromide | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | Acetonitrile | RT | 10 | 95 |
MW indicates microwave irradiation.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an iodinated pyrazolopyrimidine derivative with a terminal alkyne.
Materials and Reagents:
-
Iodinated pyrazolopyrimidine (1.0 mmol)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), 5 equiv)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Celite
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodinated pyrazolopyrimidine (1.0 mmol), palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of a halogenated pyrazolopyrimidine with an alkene to form a substituted alkene. This reaction is a powerful tool for the introduction of vinyl groups.
Data Presentation: Heck Reaction Conditions
| Entry | Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 2 | 95 |
| 2 | Aryl Bromide | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Acetonitrile | 80 | 16 | 80 |
| 3 | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | 1-(1-substituted-1H-phthalazin-2-yl)prop-2-en-1-one | Pd(PPh₃)₂Cl₂ (1.24) | - | N-ethylpiperidine | DMF | 140-150 | 18 | 10-37 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of a halogenated pyrazolopyrimidine.
Materials and Reagents:
-
Halogenated pyrazolopyrimidine (1.0 mmol)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrazolopyrimidine, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halogenated pyrazolopyrimidine and an amine.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | BINAP | NaOt-Bu | Toluene | 80 | 18 | 95 |
| 2 | Aryl Chloride | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 3 | 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu (1.4 equiv) | Toluene | 150 (MW) | 0.17 | 94 |
MW indicates microwave irradiation.
Experimental Protocol: Buchwald-Hartwig Amination[4][5][6]
This protocol describes a general procedure for the Buchwald-Hartwig amination of a halogenated pyrazolopyrimidine.
Materials and Reagents:
-
Halogenated pyrazolopyrimidine (1.0 mmol)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with argon.
-
Add the halogenated pyrazolopyrimidine and the amine.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C-H Activation/Arylation
Direct C-H activation/arylation is an increasingly important method that avoids the pre-functionalization of the pyrazolopyrimidine core, offering a more atom-economical approach to C-C bond formation.
Data Presentation: C-H Arylation of Pyrazolopyrimidines
| Entry | Pyrazolopyrimidine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Iodotoluene | Pd(OAc)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (3) | DMA | 165 | 24 | 65 |
| 2 | Pyrazolo[1,5-a]pyrimidine | Thiophene | Pd(OAc)₂ (10) | - | AgOAc (2 equiv) | TFA | 120 | 24 | 75 |
| 3 | (6-phenylpyridin-2-yl)pyrimidine | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂ (10) | - | AgOAc (1.2 equiv) | MeOH | RT (LED) | 24 | 80 |
Experimental Protocol: Direct C-H Arylation[7]
This protocol outlines a general procedure for the direct C-H arylation of a pyrazolopyrimidine derivative.
Materials and Reagents:
-
Pyrazolopyrimidine derivative (1.0 mmol)
-
Aryl halide (e.g., aryl iodide, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., DMA)
Procedure:
-
In a sealed tube, combine the pyrazolopyrimidine derivative, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 165 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is illustrated below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting & Optimization
Challenges in Suzuki coupling reactions involving substrates with unprotected amino groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substrates with unprotected amino groups.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions involving substrates with unprotected amino groups so challenging?
A1: Substrates with unprotected amino groups, such as anilines and aminopyridines, present unique challenges in Suzuki coupling reactions primarily due to the Lewis basicity of the amino group. The nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can disrupt the catalytic cycle, resulting in low or no product yield. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards the crucial oxidative addition step. For substrates like aminopyridines, the pyridine nitrogen can also coordinate with the palladium catalyst, further increasing the potential for catalyst deactivation.[1]
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by aqueous and basic conditions. To minimize protodeboronation, one can use more stable boronic esters (e.g., pinacol esters), employ anhydrous solvents, or use a weaker base.
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain catalyst systems or the presence of hydride sources in the reaction mixture, such as alcohol solvents. Optimizing the reaction time to be as short as possible while ensuring product formation can help reduce this side reaction.
-
Homocoupling: Two molecules of the organoboron reagent couple with each other. This side reaction is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical to prevent homocoupling.
Q3: Is it necessary to protect the amino group before performing the Suzuki coupling?
A3: While protecting the amino group (e.g., as an amide) can be a robust strategy to prevent catalyst inhibition and ensure high yields, it is not always necessary. Modern advancements in catalysis, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) and N-heterocyclic carbene (NHC) ligands, have made the direct coupling of unprotected anilines and aminopyridines more feasible. The choice of whether to protect the amino group depends on the specific substrates, the scale of the reaction, and the robustness required. For complex molecules or large-scale synthesis, a protection-deprotection sequence might be more reliable.
Troubleshooting Guide
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more active and stable catalytic species. |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. For sensitive substrates, milder bases like KF can be considered. Organic bases such as triethylamine (Et₃N) can also be screened. 2. Ensure Anhydrous Conditions (if applicable): If using an anhydrous solvent system, ensure the base is also dry. |
| Inappropriate Solvent | 1. Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, THF, and DMF, often with a small amount of water when using inorganic bases. For unprotected anilines, polar aprotic solvents or ethereal solvents like 2-MeTHF have shown good results.[2] 2. Ensure Solubility: Confirm that all starting materials are soluble in the chosen solvent system at the reaction temperature. |
| Poor Reagent Quality | 1. Check Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh or recently purified organoboron reagents. 2. Verify Catalyst Activity: Ensure the palladium source and ligands have not degraded. |
| Oxygen Contamination | 1. Thorough Degassing: Degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of challenging unprotected amino-substrates, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Suzuki Coupling of ortho-Bromoanilines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 16 | 11 | [2] |
| CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 51 | [2] |
| CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (4:1) | 80 | 16 | 95 | [2] |
| Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 24 | 85 | N/A |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 92 | N/A |
Note: N/A indicates representative data from general literature knowledge on Suzuki couplings of anilines.
Table 2: Suzuki Coupling of Amino-Substituted Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 70-90 | [3] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O (1:1) | 120 (MW) | 0.17 | ~80 | [3] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 12 | 88 | N/A |
| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 16 | 93 | N/A |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 12 | 95 | N/A |
Note: N/A indicates representative data from general literature knowledge on Suzuki couplings of aminopyridines.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of an Unprotected Bromoaniline
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Unprotected bromoaniline (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, 1,4-dioxane), with water if using an inorganic base.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the unprotected bromoaniline, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. If using an inorganic base like K₃PO₄, a mixture of an organic solvent and water (e.g., 4:1 to 10:1) is typically used. The reaction concentration is generally between 0.1 and 0.5 M with respect to the bromoaniline.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing the Pyrazolo[3,4-d]pyrimidine Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of the pyrazolo[3,4-d]pyrimidine scaffold. This resource addresses common challenges encountered during synthesis and offers evidence-based solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid assistance for specific issues encountered during the derivatization of the pyrazolo[3,4-d]pyrimidine core.
Issue 1: Low Yields in Cyclization to Form the Pyrazolo[3,4-d]pyrimidine Core
Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?
Answer: Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors:
-
Purity of Precursors: The purity of the starting aminopyrazole is critical. Impurities can significantly interfere with the cyclization reaction. It is recommended to ensure the high purity of starting materials, recrystallizing or purifying them if necessary before use.
-
Reaction Conditions:
-
Temperature: The optimal temperature for cyclization can be very specific. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of side products. A systematic optimization of the reaction temperature is advised.
-
Solvent: The choice of solvent is crucial. High-boiling point solvents like formamide are frequently used. It is imperative to use anhydrous solvents, as the presence of water can impede the reaction.
-
Catalyst: When a catalyst is employed, its activity must be ensured. For instance, in microwave-assisted syntheses, solid acid catalysts have been demonstrated to enhance yields and shorten reaction times.[1]
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials, thereby reducing the yield of the desired product. It is advisable to analyze the crude reaction mixture by LC-MS to identify major byproducts and subsequently modify the reaction conditions to minimize their formation.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: Our Suzuki-Miyaura coupling reaction with a halogenated pyrazolo[3,4-d]pyrimidine is giving a low yield. What are the potential reasons and how can we improve it?
Answer: Low yields in Suzuki-Miyaura coupling reactions are a common hurdle. Here are several factors to consider for optimization:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. Bulky, electron-rich phosphine ligands, such as X-Phos and SPhos, are known to be highly effective in promoting the crucial steps of the catalytic cycle.[2] Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields, particularly for primary amines in Buchwald-Hartwig aminations.[3]
-
Base Selection: The base plays a critical role in activating the boronic acid. The choice of base can significantly impact the reaction's success.[4] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal conditions for your specific substrates.[5][6]
-
Solvent and Temperature: The solvent system and reaction temperature are crucial. A mixture of an organic solvent like toluene or THF with an aqueous base solution is common. The reaction may require heating, and the optimal temperature should be determined experimentally.
-
Reaction Monitoring: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid premature termination or prolonged heating that could lead to product degradation.
-
Side Reactions: Protodeboronation (hydrolysis of the C-B bond) and homocoupling of the boronic acid are common side reactions that reduce the yield.[5] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst can minimize these side reactions.
Issue 3: Formation of Regioisomers in N-Alkylation
Question: We are observing the formation of a mixture of N1 and N2 alkylated regioisomers which are difficult to separate. How can we control the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in the N-alkylation of pyrazoles and related heterocycles.[7] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazolo[3,4-d]pyrimidine core and the alkylating agent plays a significant role.
-
Solvent and Base Effects: The choice of solvent and base can dramatically influence the regioselectivity. For instance, the use of NaH in THF has been shown to favor N1-alkylation, while other combinations might favor the N2 position.[8] A solvent screen is highly recommended. In some cases, solvent-controlled site-selective N-alkylation has been observed, where THF favors N2-alkylation and DMSO reverses the selectivity to favor the N1-position.[9]
-
Separation of Isomers: If a mixture of isomers is unavoidable, careful purification is necessary.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A shallow solvent gradient is often required to achieve good separation.
-
Preparative HPLC: For isomers that are particularly difficult to separate by conventional column chromatography, preparative HPLC can be a powerful tool to obtain pure compounds.
-
Issue 4: Purification Challenges
Question: The purification of our derivatized pyrazolo[3,4-d]pyrimidine is proving to be difficult, with multiple spots on TLC and complex NMR spectra. What purification strategies can we employ?
Answer: The purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to the polarity of the compounds and the potential for co-eluting byproducts.
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase. However, if separation is poor, consider using a different stationary phase, such as alumina.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient is often key to resolving closely related compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification, provided a suitable solvent system can be found.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions for the derivatization of the pyrazolo[3,4-d]pyrimidine core.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling Reactions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 0.5 | 98 | [5] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 1 | 95 | [5] |
| 3 | Cs₂CO₃ | DMF | 120 | 2 | 92 | [6] |
| 4 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 2 | 60 | [5] |
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [2] |
| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [2] |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | - | [2] |
| 4 | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOBuᵗ | Toluene | 110 | - | 68 | [10] |
Table 3: Solvent Effect on Regioselectivity of N-Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Entry | Solvent | Base | Alkylating Agent | N1:N2 Ratio | Reference |
| 1 | THF | NaHMDS | Iodomethane | 1:8 | [9] |
| 2 | DMSO | NaHMDS | Iodomethane | 4:1 | [9] |
Experimental Protocols
This section provides detailed methodologies for key derivatization reactions of the pyrazolo[3,4-d]pyrimidine core.
Protocol 1: General Procedure for N-Alkylation [11]
-
To a solution of the 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 mmol) in anhydrous DMF (10 mL), add the appropriate alkylating agent (1.2 mmol).
-
Add a suitable base (e.g., K₂CO₃, 1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the halogenated pyrazolo[3,4-d]pyrimidine (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [1]
-
In a glovebox, charge a reaction tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., X-Phos, 0.08 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the aryl halide (e.g., a chloro-pyrazolo[3,4-d]pyrimidine, 1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to illustrate relevant signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway.
Caption: Src Kinase Signaling Pathway.
Caption: CDK-Mediated Cell Cycle Regulation.
Caption: Experimental Workflow for Suzuki Coupling.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in pyrazolopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazolopyrimidine synthesis. The following sections address common side reactions and challenges encountered during experimental work, offering practical solutions and detailed protocols to optimize synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomers
Q1: My reaction is producing a mixture of pyrazolopyrimidine regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in pyrazolopyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The hydrazine's substituted nitrogen can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.
Troubleshooting Steps:
-
Choice of Starting Materials: The structure of the β-dicarbonyl compound significantly influences regioselectivity. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1]
-
Reaction Conditions:
-
Catalyst: The choice of catalyst can direct the reaction towards a specific isomer. Screening different Brønsted or Lewis acids is recommended.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions may improve regioselectivity.
-
Temperature: Optimizing the reaction temperature is crucial. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Monitoring the reaction by Thin Layer Chromatography (TLC) is advised.
-
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to play a crucial role in determining the regioselectivity of cyclization, in some cases favoring the formation of 7-amino isomers over 5-amino isomers.[1]
Protocol for Regioselective Synthesis: A study by Portilla et al. (2012) demonstrated the regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines. While the specific protocol is detailed in the original publication, a general approach involves reacting 3-substituted-5-amino-1H-pyrazoles with a cyclic β-dicarbonyl compound in a suitable solvent and monitoring the reaction to completion.[1]
Issue 2: Isomerization of the Pyrazolopyrimidine Ring
Q2: I've observed that my synthesized pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine is converting to a more stable isomer. How can I prevent this or control the isomerization?
A2: Isomerization, particularly the conversion of[1][2][3]triazolo[4,3-c]pyrimidines to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidines, can occur under various conditions. This transformation often proceeds via a Dimroth-type rearrangement, which involves a sequence of ring-opening and ring-closure reactions.
Factors Influencing Isomerization:
-
pH: The isomerization can be catalyzed by both acids and bases. For example, refluxing in dioxane with a few drops of piperidine can induce this rearrangement.
-
Temperature: Thermal conditions can also promote isomerization.
-
Solvent: The choice of solvent can influence the rate of isomerization.
Troubleshooting Steps:
-
Control Reaction Conditions: To prevent unwanted isomerization, carefully control the pH and temperature of your reaction and work-up steps. Avoid prolonged exposure to acidic or basic conditions, and use the lowest effective temperature.
-
Strategic Synthesis: If the more stable isomer is the desired product, you can intentionally induce isomerization by treating the initial product with an acid, base, or by heating. For example, refluxing the[1][2][3]triazolo[4,3-c]pyrimidine derivative in glacial acetic acid can facilitate its conversion to the[1][2][3]triazolo[1,5-c] isomer.
Issue 3: Incomplete Cyclization and Low Yields
Q3: The final cyclization step to form the pyrazolopyrimidine core is resulting in low yields. What are the common causes and how can I improve the conversion?
A3: Low yields in the cyclization step are a common hurdle. This can be due to several factors, including inactive precursors, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.
Troubleshooting Steps:
-
Purity of Precursors: Ensure that the starting materials, such as the aminopyrazole and the 1,3-dicarbonyl compound, are of high purity. Impurities can interfere with the reaction.
-
Catalyst Activity: The catalyst is crucial for an efficient cyclization.
-
If using a reusable catalyst, ensure it is fully active.
-
For Brønsted or Lewis acid catalysts, optimize the concentration. Suboptimal amounts can lead to incomplete reactions, while excessive amounts can cause side reactions.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Use TLC to monitor the reaction progress and determine the optimal conditions.
-
Solvent Selection: The solvent should be able to dissolve the reactants and facilitate the reaction. High-boiling point, anhydrous solvents are often preferred.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze starting materials and intermediates.
Issue 4: Formation of Dihydro Derivatives (Incomplete Oxidation)
Q4: My synthesis is yielding a dihydro-pyrazolopyrimidine instead of the fully aromatic product. How can I ensure complete oxidation?
A4: The formation of dihydro derivatives is a common side reaction, especially in multicomponent reactions that resemble a Mannich reaction. The initial product of the cyclization is often a dihydropyrazolopyrimidine, which then needs to be oxidized to the final aromatic product.
Troubleshooting Steps:
-
Introduce an Oxidation Step: If you are isolating a dihydro derivative, a subsequent oxidation step is necessary. Common oxidizing agents for this purpose include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a widely used and effective oxidizing agent for aromatization.
-
Air Oxidation: In some cases, especially with prolonged reaction times or under specific catalytic conditions, oxidation can occur via atmospheric oxygen.
-
-
Reaction Conditions: The choice of solvent and catalyst can also influence the rate of oxidation. Some catalytic systems may promote in-situ oxidation.
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield of pyrazolopyranopyrimidine synthesis in a specific model reaction.
| Catalyst | Time (min) | Yield (%) |
| ZnFe₂O₄/GA | 10 | 95 |
| SO₃H@F-MWCNTs | 20 | 93 |
| [Et₃NH][HSO₄] | 90 | 92 |
| Nano-Fe₃O₄@SiO₂-SO₃H | 20 | 92 |
| (NH₄)₂HPO₄ | 60 | 90 |
| Nano-Fe₃O₄ | 25 | 88 |
| No Catalyst | 180 | 25 |
Data adapted from a comparative study on pyrazolopyranopyrimidine synthesis. The specific reaction conditions and substrates can be found in the source literature.
Experimental Protocols & Methodologies
General Procedure for the Biginelli Reaction (for Pyrimidine Synthesis):
-
Materials: Aldehyde (1 equivalent), β-ketoester (1 equivalent), Urea or Thiourea (1.5 equivalents), Catalyst (e.g., Lewis acid, 1-10 mol%), Solvent (e.g., Ethanol).
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and catalyst.
-
Add the solvent and stir the mixture.
-
Heat the reaction to reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrazolopyrimidine synthesis.
Caption: Reaction pathways illustrating the formation of the desired product and common side products.
References
Technical Support Center: Strategies for Enhancing the Solubility of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific solubility challenges you may encounter during your experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, but its inherent low aqueous solubility often presents a significant hurdle to achieving therapeutic efficacy.[1][2] This resource is designed to provide you with a comprehensive understanding of the strategies available to overcome this critical challenge.
Section 1: Understanding and Measuring Solubility
Before attempting to enhance the solubility of your pyrazolo[3,4-d]pyrimidine inhibitor, it is crucial to accurately assess its baseline solubility. This section will guide you through the fundamental concepts and common experimental pitfalls.
Frequently Asked Questions (FAQs)
Question: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing a relevant experimental plan.[3]
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Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[3][4] This measurement is crucial for lead optimization and formulation development as it reflects the most stable state.[3][4]
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Kinetic solubility , on the other hand, measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[4][5] This method is often used in high-throughput screening during early drug discovery because it is faster.[5][6] However, it can often overestimate the true solubility as the compound may not have had enough time to form a stable crystalline structure and may exist in a more soluble, amorphous state.[7]
Recommendation: For a comprehensive understanding, it is advisable to measure both. Kinetic solubility provides a quick assessment for initial screening, while thermodynamic solubility is the gold standard for guiding formulation strategies.[4]
Question: My solubility results for the same compound are inconsistent. What could be the cause?
Answer: Inconsistent solubility data is a common issue that can arise from several factors:
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Solid-State Form: The crystalline form (polymorphism) of your compound significantly impacts its solubility. Different batches of your inhibitor may have different polymorphic forms, leading to variability. It is essential to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Equilibration Time: Achieving true thermodynamic equilibrium can take a significant amount of time, sometimes 24 hours or longer.[8] If the incubation time is too short, you may be measuring a value closer to kinetic solubility.
-
pH of the Medium: The solubility of ionizable compounds is highly dependent on the pH of the solution. Ensure your buffers are accurately prepared and their pH is stable throughout the experiment. For pyrazolo[3,4-d]pyrimidines, which can have basic nitrogen atoms, solubility generally increases at a lower pH.[9]
-
Analytical Method: The method used to quantify the dissolved compound (e.g., HPLC-UV, LC-MS) must be properly validated for linearity, accuracy, and precision in the relevant concentration range.[10]
Troubleshooting Guide: Solubility Measurement
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the compound after filtration. | The compound is adsorbing to the filter membrane. | Use low-protein-binding filter materials such as PVDF or PTFE. Pre-wetting the filter with the solvent can also help. |
| Precipitation of the compound in the autosampler vial. | The compound is supersaturated in the final solution. | Dilute the sample immediately before analysis. Ensure the temperature of the autosampler is controlled. |
| UV detection shows interfering peaks. | Impurities in the compound or buffer components are absorbing at the same wavelength. | Use a diode array detector to check for peak purity. Optimize the HPLC method to separate the compound from impurities. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the standard shake-flask method for determining thermodynamic solubility.[11]
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Preparation: Add an excess amount of the pyrazolo[3,4-d]pyrimidine inhibitor to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
Section 2: Strategies for Solubility Enhancement
Once you have a reliable measure of your inhibitor's solubility, you can explore various strategies to improve it. These can be broadly categorized into chemical modifications and formulation-based approaches.[12]
Chemical Modification Strategies
These strategies involve altering the chemical structure of the inhibitor itself to improve its solubility.
Frequently Asked Questions (FAQs)
Question: When should I consider chemical modification over formulation strategies?
Answer: Chemical modification is often explored during the lead optimization phase of drug discovery. If poor solubility is identified as a major liability for a promising lead compound, medicinal chemists will attempt to introduce functional groups that can improve its physicochemical properties without compromising its biological activity.[13] Formulation strategies are typically employed for a selected clinical candidate.
Question: What are the most common chemical modifications to improve the solubility of pyrazolo[3,4-d]pyrimidines?
Answer:
-
Salt Formation: For pyrazolo[3,4-d]pyrimidines with basic functional groups (like amino groups), forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.[14][15] The choice of the counter-ion is critical and can impact stability and hygroscopicity.[16]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[17] For pyrazolo[3,4-d]pyrimidines, this can involve attaching a highly soluble moiety (like an N-methylpiperazine group) via a linker that is cleaved in vivo.[17]
-
Introduction of Polar Functional Groups: Strategically adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to the scaffold can increase its polarity and potential for hydrogen bonding with water, thereby improving solubility.[18]
Caption: Chemical modification strategies for pyrazolo[3,4-d]pyrimidines.
Formulation-Based Strategies
These approaches focus on creating a delivery system for the existing inhibitor to enhance its dissolution and solubility.
Frequently Asked Questions (FAQs)
Question: What is an amorphous solid dispersion (ASD), and how can it improve the solubility of my inhibitor?
Answer: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix.[19][20] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.[20][21] By preventing the drug from crystallizing, the ASD can maintain a supersaturated concentration of the drug in solution, which can lead to enhanced absorption.[22][23] This has been shown to be an effective strategy for pyrazolo[3,4-d]pyrimidine derivatives.[1][24]
Question: Which polymers are commonly used for creating ASDs of kinase inhibitors?
Answer: The choice of polymer is critical for the stability and performance of an ASD. Common polymers include:
-
Polyvinylpyrrolidone (PVP): Grades like PVP K30 are often used.[19]
-
Hydroxypropyl Methylcellulose (HPMC): Known for its ability to inhibit drug precipitation.[19]
-
Copolymers: Such as polyvinylpyrrolidone/vinyl acetate (PVP/VA).
The selection of the polymer often depends on the specific drug-polymer interactions.[25]
Question: What are nanosuspensions, and are they suitable for pyrazolo[3,4-d]pyrimidine inhibitors?
Answer: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size in the nanometer range.[26] Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which leads to an increased dissolution rate according to the Noyes-Whitney equation.[19] Nanosuspensions can be a viable option for pyrazolo[3,4-d]pyrimidine inhibitors, especially for parenteral or oral delivery, as they can enhance saturation solubility and bioavailability.[26][27][28]
Question: How can cyclodextrins be used to enhance solubility?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][29] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity.[29][30] This complex is more water-soluble than the drug alone.[30][31] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[32]
Caption: Formulation strategies for enhancing solubility.
Troubleshooting Guide: Formulation Development
| Problem | Potential Cause | Recommended Solution |
| Drug crystallizes out of the ASD over time. | The drug loading is too high, or the chosen polymer is not a good stabilizer. | Screen different polymers and lower the drug loading. Analyze drug-polymer interactions using techniques like FTIR. |
| Nanosuspension particles aggregate. | The stabilizer (surfactant) concentration is insufficient, or the wrong stabilizer is used. | Screen different stabilizers and optimize their concentration. Measure the zeta potential to assess the stability of the suspension. |
| Low complexation efficiency with cyclodextrins. | The drug molecule does not fit well into the cyclodextrin cavity. | Try different types of cyclodextrins (e.g., α-, β-, γ-CD) and their derivatives. Ternary complexes with a water-soluble polymer can also improve efficiency.[32] |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a basic method for preparing an ASD in a laboratory setting.[33]
-
Solution Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine inhibitor and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Characterize the material using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature.
-
Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the ASD compared to the crystalline drug.
Section 3: Data Interpretation and Next Steps
The following table summarizes the expected outcomes from the different solubility enhancement strategies.
| Strategy | Typical Fold-Increase in Solubility | Advantages | Potential Challenges |
| Salt Formation | 10 - 100 | Well-established, straightforward synthesis | Only applicable to ionizable compounds, potential for disproportionation |
| Amorphous Solid Dispersion | 10 - 1000 | Applicable to a wide range of compounds, can achieve high supersaturation | Physical instability (recrystallization), potential for drug-polymer interactions affecting release |
| Nanosuspension | 5 - 50 | Can be used for oral and parenteral routes, suitable for very poorly soluble drugs | Physical instability (particle growth), requires specialized equipment for production |
| Cyclodextrin Complexation | 5 - 100 | Can improve stability as well as solubility | Limited by the stoichiometry of the complex, potential for toxicity at high concentrations |
Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 14. jddtonline.info [jddtonline.info]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 17. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. eaapublishing.org [eaapublishing.org]
- 22. lonza.com [lonza.com]
- 23. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. ijpsr.com [ijpsr.com]
- 30. gpsrjournal.com [gpsrjournal.com]
- 31. pharmaexcipients.com [pharmaexcipients.com]
- 32. eijppr.com [eijppr.com]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
Preventing catalyst deactivation in cross-coupling reactions of aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation during cross-coupling reactions of aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with aminopyrazole substrates often challenging?
A1: Aminopyrazole substrates can be problematic in cross-coupling reactions primarily due to the presence of nitrogen atoms in the pyrazole ring. These nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalyst species, a phenomenon known as catalyst poisoning.[1][2] This coordination can interfere with the critical steps of the catalytic cycle, such as oxidative addition and reductive elimination, resulting in lower yields and reaction rates.[3]
Q2: What are the most common types of catalyst deactivation observed in these reactions?
A2: The most common deactivation pathways include:
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures.[4]
-
Product Inhibition: The aminopyrazole product itself can bind to the catalyst, preventing it from participating in further catalytic cycles.[3]
-
Formation of Palladium Black: At high temperatures, the catalytically active Pd(0) species can agglomerate to form inactive palladium black.[1]
-
Dehalogenation: A common side reaction is the removal of the halogen from the aminopyrazole starting material without the desired coupling, leading to a hydrodehalogenated byproduct.[3][5]
Q3: How does the choice of palladium precatalyst affect the reaction outcome?
A3: The choice of precatalyst is crucial for efficiently generating the active Pd(0) species. Modern precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G2, SPhos Pd G2), are often preferred because they are air- and moisture-stable and can be activated under mild conditions, minimizing the formation of inactive palladium species.[3] These precatalysts have been shown to provide higher yields and turnover rates compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ when used with bulky, electron-rich phosphine ligands.[1]
Q4: Can the nature of the halogen on the aminopyrazole influence the reaction?
A4: Yes, the reactivity of the aryl halide typically follows the order I > Br > Cl. However, for aminopyrazoles, iodo-substituted substrates can be more prone to dehalogenation.[3][5] In some cases, bromo or chloro derivatives may be superior, exhibiting a reduced tendency for this side reaction.[3]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of aminopyrazoles.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Catalyst Deactivation | Switch to a more robust precatalyst (e.g., XPhos Pd G2). Use bulky, electron-rich phosphine ligands like SPhos or XPhos to stabilize the catalyst.[1][3] Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen). |
| Poor Reagent Quality | Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade upon storage. |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature. Consider using microwave irradiation for rapid and uniform heating, which can significantly shorten reaction times.[5][6] |
| Incorrect Base | The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. The optimal base will depend on the specific substrates and ligands.[7][8] |
Issue 2: Significant Dehalogenation Side Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Nature of the Halide | If using an iodo-aminopyrazole, consider switching to the corresponding bromo- or chloro-aminopyrazole, as they can be less prone to dehalogenation.[3][5] |
| Catalyst System | Certain catalyst/ligand combinations may favor dehalogenation. Screen different ligands to find one that promotes the desired coupling over dehalogenation. |
| Presence of Hydride Sources | Ensure solvents are anhydrous and free of impurities that can act as hydride sources. |
Quantitative Data Summary
The following tables provide a summary of yields for different cross-coupling reactions of aminopyrazoles under various conditions to aid in the selection of an optimal catalytic system.
Table 1: Comparison of Catalysts and Ligands in the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75 |
| XPhos Pd G2 (2) | - | K₂CO₃ (3) | EtOH/H₂O | 120 (MW) | 88 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 62 |
Data compiled and adapted from multiple sources for comparative purposes.[1][3]
Table 2: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole with Piperidine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(dba)₂ (10) | XPhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 75 |
| Pd(dba)₂ (10) | RuPhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 68 |
| Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 91 |
| Pd(OAc)₂ (10) | BINAP (20) | NaOtBu (2.0) | Toluene | 110 | 45 |
Data adapted from a study on the amination of 4-halopyrazoles.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole
-
Reaction Setup: To an oven-dried microwave vial, add the 4-bromo-aminopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (2 mol%).
-
Solvent Addition: Add a degassed 3:1 mixture of ethanol and water.
-
Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 15-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3][5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Iodo-aminopyrazole
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed xylene via syringe, followed by the amine (1.2-1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 120-160 °C (conventional heating or microwave) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.[6][9]
Visualizations
Caption: Troubleshooting workflow for low-yield aminopyrazole cross-coupling reactions.
Caption: Catalytic cycle and common deactivation pathways in aminopyrazole cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of Pyrazolo-pyrimidine Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process of improving the metabolic stability of pyrazolo-pyrimidine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for pyrazolo-pyrimidine compounds?
A1: Pyrazolo-pyrimidine compounds primarily undergo Phase I metabolism, with the most common reactions being oxidative degradation, oxidative dechlorination, and N-dealkylation.[1][2][3] These reactions are predominantly mediated by cytochrome P450 (CYP) enzymes, with the CYP3A family, particularly CYP3A4, being heavily involved.[1] For instance, in human liver microsomes (HLM), the metabolism of some pyrazolo[3,4-d]pyrimidine derivatives can be largely attributed to oxidative dechlorination (approximately 87%) and N-dealkylation (around 12%).[1][2][3]
Q2: My pyrazolo-pyrimidine compound shows high metabolic instability. What are some effective strategies to improve it?
A2: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of your compound:
-
Structural Modification: Introducing halogens, such as chlorine or fluorine, at specific positions on the pyrazolo-pyrimidine core can increase metabolic stability by making the compound less susceptible to oxidative degradation.[4] For example, modifications at the 3-, 5-, and 7-positions of the pyrimidine ring are common strategies.
-
Isotopic Substitution: Replacing a hydrogen atom at a known metabolic hotspot with deuterium can sometimes slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties.
-
Reduce Lipophilicity: High lipophilicity can be associated with increased metabolic turnover. Modifying the structure to reduce lipophilicity, for instance by adding polar groups, can sometimes improve metabolic stability.
-
Scaffold Hopping: In some cases, replacing a part of the molecule that is metabolically liable with a different chemical scaffold (a bioisostere) can lead to improved stability while retaining the desired biological activity.
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?
A3: Both are crucial in vitro assays to predict in vivo metabolic clearance, but they differ in their complexity and the scope of metabolic pathways they cover.
-
Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing primarily Phase I drug-metabolizing enzymes like cytochrome P450s. It is a simpler, more cost-effective, and higher-throughput assay, making it ideal for early-stage drug discovery to screen and rank compounds based on their susceptibility to Phase I metabolism.
-
Hepatocyte Stability Assay: This assay utilizes intact, cryopreserved hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. It provides a more comprehensive picture of a compound's metabolic fate, including the influence of cellular uptake and transporter proteins. This assay is particularly useful for compounds that are cleared by non-CYP pathways or Phase II metabolism, and for more accurately predicting in vivo clearance of late-stage candidates.
Q4: How do I interpret the data from in vitro metabolic stability assays?
A4: The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time. A lower CLint value signifies better metabolic stability. These in vitro CLint values can then be scaled to predict in vivo hepatic clearance.
Troubleshooting Guides
Guide 1: Troubleshooting the In Vitro Microsomal Stability Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | Inconsistent thawing of microsomes. Pipetting errors. Variability in different batches of microsomes. | Ensure consistent and rapid thawing of microsomes on ice. Use calibrated pipettes and proper technique. Qualify new batches of microsomes with control compounds. |
| Compound appears unstable in the absence of the NADPH cofactor. | Chemical instability of the compound in the assay buffer. Degradation by non-NADPH-dependent enzymes present in microsomes (e.g., esterases). | Run a control incubation without any microsomes to check for buffer instability. If esterase activity is suspected, consider using specific inhibitors or a different test system. |
| Compound shows very rapid metabolism (t½ < 5 min). | The compound is a high-clearance compound. The microsomal protein concentration is too high. | Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL). Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min). |
| No metabolism is observed for the positive control compound. | Inactive NADPH regenerating system. Degraded microsomes. Incorrect assay setup. | Prepare fresh NADPH regenerating solution. Use a new vial of microsomes. Double-check all reagent concentrations and incubation conditions. |
Guide 2: Troubleshooting the In Vitro Hepatocyte Stability Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cell viability after thawing. | Improper thawing procedure (e.g., too slow). Cryopreservation damage. | Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer them to a pre-warmed medium. Use a new vial of hepatocytes from a reputable supplier. |
| Compound appears more stable in hepatocytes than in microsomes. | Poor cell permeability; the compound is not efficiently entering the hepatocytes. The compound is a substrate for efflux transporters, which are actively pumping it out of the cells. | Evaluate compound permeability using an assay like PAMPA (Parallel Artificial Membrane Permeability Assay). If efflux is suspected, co-incubate with known efflux transporter inhibitors. |
| Compound appears less stable in hepatocytes than in microsomes. | The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation by UGTs), which is active in hepatocytes but not in standard microsomal assays. | This is a valid and important result, indicating that non-CYP pathways are significant. Use specific inhibitors in the hepatocyte assay to identify the responsible enzyme family. Analyze for Phase II metabolites. |
| High background interference in LC-MS/MS analysis. | Contamination from the cell culture medium or plates. Insufficient protein precipitation. | Include a "vehicle control" incubation without the test compound to identify background peaks. Ensure the ratio of organic solvent (e.g., acetonitrile) to the aqueous sample is sufficient (e.g., 3:1) for effective protein removal. |
Quantitative Data Summary
The following table summarizes the in vitro drug metabolism and pharmacokinetic (DMPK) data for a series of pyrazolopyrimidine analogues, highlighting how structural modifications can influence metabolic stability.
| Compound | R¹ | R² | R³ | Human Microsomal CLint (µL/min/mg) | Rat Hepatocyte CLint (µL/min/10⁶ cells) |
| 1 | H | H | allyl | >153 | 143 |
| 2 | H | H | Me | 26 | 32 |
| 3 | H | Me | Me | 37 | 100 |
| 10b | H | -cyclopentyl- | -cyclopentyl- | 10 | 18 |
| 15i | 4-F-Ph | Me | Cl | 11 | 22 |
| 15j | 4-CF₃-Ph | Me | Me | 12 | 26 |
| Data adapted from Galloway, W. R. J. et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.[5] |
Experimental Protocols
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound in HLM.
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM solution in DMSO.
-
NADPH Regenerating System: A solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
2. Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the disappearance of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: In Vitro Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a method for determining metabolic stability using cryopreserved human hepatocytes.
1. Preparation of Hepatocytes:
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Centrifuge the cell suspension to pellet the viable hepatocytes and remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and concentration.
-
Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).
2. Incubation Procedure:
-
Add the hepatocyte suspension to a multi-well plate.
-
Pre-incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
Add the test compound (final concentration typically 1 µM) to initiate the assay.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
3. Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (centrifugation and supernatant transfer).
-
Analyze the disappearance of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the half-life (t½) as described in the microsomal assay protocol.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (number of hepatocytes/mL).
Visualizations
Caption: Major Phase I metabolic pathways for pyrazolo-pyrimidine drug candidates.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Pyrazolo[3,4-d]pyrimidines for Overcoming Acquired Cancer Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of novel pyrazolo[3,4-d]pyrimidines in overcoming acquired resistance in cancer therapy.
Section 1: Troubleshooting Common Experimental Issues
This section addresses frequently encountered problems during in vitro experiments with pyrazolo[3,4-d]pyrimidine compounds and offers potential solutions.
FAQs & Troubleshooting Guide
Question: My pyrazolo[3,4-d]pyrimidine compound shows high potency in enzymatic assays but has poor or inconsistent activity in cell-based assays. What could be the reason?
Answer: This is a common issue primarily attributed to the low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives.[1][2][3] The compound may be precipitating out of solution when diluted from a DMSO stock into aqueous cell culture media. This leads to a lower effective concentration than intended and results in high variability.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration in your cell-based assays is below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic and affect experimental outcomes.[4]
-
Visual Inspection: Carefully inspect the wells after adding your compound. Look for any signs of precipitation (cloudiness, crystals).
-
Solubility Enhancement Strategies:
-
Co-solvents: While DMSO is a common choice, other co-solvents like PEG-400 or ethanol can be explored.[4]
-
Formulation with Polymers: Creating amorphous solid dispersions with polymers can significantly improve the apparent water solubility.[1]
-
Prodrug Approach: A more advanced strategy involves synthesizing a more soluble prodrug version of your compound that releases the active drug once inside the cell or in vivo.[3]
-
Encapsulation: For in vivo studies, encapsulation in liposomes or albumin nanoparticles can overcome poor water solubility.
-
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your compound starts to precipitate in your specific assay buffer.[4]
Question: I am observing significant off-target effects with my pyrazolo[3,4-d]pyrimidine inhibitor. How can I assess and mitigate this?
Answer: The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine and can, therefore, bind to the ATP-binding pocket of numerous kinases.[2] Off-target activity is a known consideration for this class of compounds.
Troubleshooting Steps:
-
Kinase Profiling: The most definitive way to assess off-target activity is to screen your compound against a broad panel of kinases. Commercial services are available for this purpose.
-
Structure-Activity Relationship (SAR) Studies: Minor chemical modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter the selectivity profile. Analyzing the SAR can guide the design of more selective inhibitors.[1]
-
Cellular Assays with Specific Cell Lines: Use cell lines that are known to be dependent on the identified off-target kinases to determine if the off-target inhibition is functionally relevant in a cellular context.[1]
-
Western Blot Analysis: After treating cells with your compound, perform a western blot to check the phosphorylation status of known substrates of the intended target and key off-targets. A specific inhibitor should primarily reduce the phosphorylation of the intended target's substrates.
Question: My cell viability assay results are not reproducible. What are the common pitfalls?
Answer: Reproducibility issues in cell viability assays like the MTT assay can arise from several factors beyond compound solubility.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.
-
Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent (e.g., MTT).[5][6][7]
-
Reagent Preparation: Prepare fresh reagents, especially the MTT solution, and protect it from light.[5][6]
-
Complete Solubilization: For MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.[5]
-
Background Controls: Always include wells with media and the viability reagent but no cells to serve as a background control.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolo[3,4-d]pyrimidine inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine compound on adherent cancer cells.
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for Kinase Inhibition
This protocol is to assess the effect of a pyrazolo[3,4-d]pyrimidine inhibitor on the phosphorylation of a target kinase and its downstream substrates.
Materials:
-
Cancer cell line
-
Pyrazolo[3,4-d]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations and for a specific duration. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Scrape the cells and collect the lysate.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
-
Protocol 3: In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a pyrazolo[3,4-d]pyrimidine compound against a purified kinase using a luminescence-based assay like the Kinase-Glo® Plus Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrazolo[3,4-d]pyrimidine inhibitor
-
Kinase-Glo® Plus Luminescence Kinase Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in the kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
Prepare an ATP solution at a concentration relevant to the Km of the kinase (often at the Km value).
-
-
Kinase Reaction:
-
In a white-walled plate, add the inhibitor dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final volume will depend on the assay format.
-
Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Plus reagent to room temperature.
-
Add the Kinase-Glo® Plus reagent to each well (typically in a volume equal to the kinase reaction volume). This reagent stops the kinase reaction and measures the remaining ATP.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Section 3: Signaling Pathways and Mechanisms of Resistance
This section provides diagrams of key signaling pathways implicated in acquired cancer resistance that are targeted by pyrazolo[3,4-d]pyrimidines.
Diagram 1: Overcoming Acquired Resistance in EGFR-Mutant NSCLC
Caption: EGFR signaling and mechanisms of acquired resistance in NSCLC.
Diagram 2: Targeting BCR-ABL Kinase Domain Mutations in CML
Caption: Overcoming T315I mutation in CML with novel pyrazolo[3,4-d]pyrimidines.
Diagram 3: Circumventing CDK4/6 Inhibitor Resistance in Breast Cancer
Caption: Bypass pathways leading to CDK4/6 inhibitor resistance in breast cancer.
Section 4: Quantitative Data Summary
This section summarizes the inhibitory activities of representative novel pyrazolo[3,4-d]pyrimidines against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines against Kinases
| Compound ID | Target Kinase | IC50 / Ki (nM) | Cancer Type | Reference |
| 8j | Bcr-Abl (wt) | Not Specified (nanomolar) | CML | [12] |
| 8k | Bcr-Abl (wt) | Not Specified (nanomolar) | CML | [12] |
| 9j | Bcr-Abl (T315I) | Not Specified (inhibitor) | CML | [13] |
| 9k | Bcr-Abl (T315I) | Not Specified (inhibitor) | CML | [13] |
| 2b | Bcr-Abl (T315I) | 36 | CML | [13] |
| 1e | CDK2 | 1710 | Breast Cancer | [14] |
| 1j | CDK2 | 1600 | Breast Cancer | [14] |
| 17m | PKD | 17-35 | Pancreatic Cancer | [10] |
| 3-IN-PP1 | PKD | 94-108 | Pancreatic Cancer | [10] |
| SI306 | Src | Not Specified (low µM) | Glioblastoma | [15][16] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidines in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| 15 | NCI-60 Panel | Various | 1.18 - 8.44 | [17] |
| 16 | NCI-60 Panel | Various | 0.018 - 9.98 | [17] |
| 1e | MCF-7 | Breast Cancer | 10.79 | [14] |
| 1j | MCF-7 | Breast Cancer | 10.88 | [14] |
| 1a | A549 | Lung Cancer | 2.24 | [3] |
| 1d | MCF-7 | Breast Cancer | 1.74 | [3] |
| 12b | MDA-MB-468 | Breast Cancer | 3.343 | [2] |
| 12b | T-47D | Breast Cancer | 4.792 | [2] |
| SI306 | GIN8 | Glioblastoma | 11.2 | [16] |
| SI306 | GIN28 | Glioblastoma | 7.7 | [16] |
| SI306 | GCE28 | Glioblastoma | 7.2 | [16] |
| P1 | HCT 116, HepG2, MCF-7 | Colorectal, Liver, Breast | 22.7 - 40.75 | [18] |
| P2 | HCT 116, HepG2, MCF-7 | Colorectal, Liver, Breast | 22.7 - 40.75 | [18] |
Disclaimer: The information provided in this technical support center is for research purposes only. Experimental conditions may need to be optimized for specific compounds and cell lines. Always refer to the original publications for detailed experimental procedures and safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones.
Troubleshooting Guides and FAQs
My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst (acid or base) are critical. Inadequate conditions can lead to incomplete reactions or the formation of side products.
-
Purity of Starting Materials: The purity of the starting 3-aryl-5-aminopyrazole and the β-ketoester is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Formation of Regioisomers: A significant cause of low yield for the desired 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one is the concurrent formation of the isomeric 3-aryl-pyrazolo[1,5-a]pyrimidin-7-one.
-
Inefficient Purification: The final product may be lost during workup and purification steps. Recrystallization and column chromatography conditions need to be optimized to minimize loss.
-
Atmospheric Moisture: Some of the reagents and intermediates can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
I suspect the formation of a regioisomer. How can I confirm this and how can I favor the formation of the desired 5-one?
The reaction between a 5-aminopyrazole and an unsymmetrical β-ketoester can lead to two different regioisomers: the pyrazolo[1,5-a]pyrimidin-5-one and the pyrazolo[1,5-a]pyrimidin-7-one. The formation of these isomers is a common reason for reduced yields of the desired product.
-
Confirmation: The most effective way to confirm the presence of regioisomers is through careful analysis of the crude reaction mixture and purified products using techniques like NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The different substitution patterns of the isomers will result in distinct spectra.
-
Favoring the 5-one Isomer: The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the reactants. Generally, the reaction is kinetically or thermodynamically controlled. Experimenting with different solvents, temperatures, and acidic or basic catalysts can influence the isomeric ratio. For instance, acid catalysis often favors one isomer over the other.
What are the recommended reaction conditions for improving the yield?
Optimizing reaction conditions is a key step in improving your yield. Here are some parameters to consider:
-
Solvent: Acetic acid is a commonly used solvent that also acts as a catalyst. Other high-boiling point solvents like ethanol, n-butanol, or toluene can also be effective.
-
Temperature: The reaction is typically carried out at reflux temperature. However, in some cases, lower or higher temperatures might be beneficial. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some instances, improve yields compared to conventional heating.[1]
-
Catalyst: While acetic acid can serve as both solvent and catalyst, the addition of a stronger acid catalyst like sulfuric acid (H₂SO₄) or a base can sometimes improve the reaction rate and yield.
My product seems to be impure even after purification. What are the common impurities and how can I remove them?
Common impurities can include unreacted starting materials, the undesired regioisomer, and other side products.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified through small-scale trials.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used to separate the desired product from impurities. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.
-
-
Characterization: After purification, it is essential to confirm the purity of the product using techniques like TLC, HPLC, and NMR.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones
| 3-Aryl-5-aminopyrazole | β-Ketoester | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| 3-Phenyl-5-aminopyrazole | Ethyl acetoacetate | Acetic Acid | - | Reflux | 6 h | 75 | General Procedure |
| 3-(4-chlorophenyl)-5-aminopyrazole | Ethyl benzoylacetate | Ethanol | H₂SO₄ (cat.) | Reflux | 8 h | 68 | General Procedure |
| 3-Phenyl-5-aminopyrazole | Ethyl acetoacetate | None | - | 120°C (Microwave) | 15 min | 85 | [1] |
Note: The yields are indicative and can vary based on the specific substrates and experimental setup.
Experimental Protocols
General Protocol for the Synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-aryl-5-aminopyrazole (1 equivalent) and the appropriate β-ketoester (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for the required time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
Visualizations
Caption: General reaction mechanism for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones.
References
Technical Support Center: Method Refinement for the Regioselective Synthesis of Pyrazolopyridine Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the regioselective synthesis of pyrazolopyridine isomers.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of pyrazolopyridine regioisomers. How can I improve the selectivity?
A1: Regioselectivity in pyrazolopyridine synthesis is a common challenge, particularly when using unsymmetrical starting materials. Several factors influence the isomeric ratio, and optimizing them is key to achieving selectivity.
-
Choice of Starting Materials: The inherent electronic and steric properties of your substrates (e.g., aminopyrazole and diketone or its equivalent) are primary determinants of regioselectivity.
-
Reaction Conditions: Catalyst, solvent, and temperature play a crucial role. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the choice between an acidic or basic catalyst can sometimes influence which carbonyl group of a 1,3-dicarbonyl compound is preferentially attacked.[1]
-
Synthetic Strategy: Certain synthetic routes are inherently more regioselective than others. For example, three-component reactions can sometimes offer high regioselectivity by controlling the in-situ formation of intermediates.
Q2: I am experiencing very low yields in my pyrazolopyridine synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from several factors, from the quality of your reagents to the reaction setup. Here are some common areas to investigate:
-
Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole, can significantly interfere with the reaction. It is recommended to use high-purity reagents or purify them before use.[1]
-
Catalyst Selection and Loading: The type and amount of catalyst are critical. For three-component reactions leading to pyrazolo[3,4-b]pyridines, while acetic acid is common, Lewis acids like ZrCl₄ or nano-magnetic catalysts have been shown to be effective.[1]
-
Solvent Effects: The solvent affects the solubility of reactants and reaction kinetics. A solvent screen is often a worthwhile optimization step. Ethanol is a common choice, but in some cases, solvent-free conditions at elevated temperatures have resulted in higher yields.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[1]
Q3: How do I effectively separate the pyrazolopyridine isomers once they are formed?
A3: The separation of regioisomers can be challenging due to their similar physical properties. The most common methods are:
-
Flash Column Chromatography: This is the most widely used technique. The choice of eluent is crucial for achieving good separation. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a common starting point.[1]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.
Q4: I am having trouble with product purification. What are some general tips?
A4: Purification of pyrazolopyridines can be complicated by their polarity and the presence of byproducts.
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography: Silica gel is the most common stationary phase. A systematic approach to eluent selection is recommended, starting with a low polarity mobile phase and gradually increasing the polarity.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from Unsymmetrical 1,3-Dicarbonyl Compounds
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar electrophilicity of the two carbonyl groups. | Modify the 1,3-dicarbonyl compound to increase the electronic difference between the carbonyls (e.g., introduce an electron-withdrawing group near one carbonyl). | Enhanced preference for nucleophilic attack at the more electrophilic carbonyl, leading to a higher ratio of the desired isomer.[2] |
| Reaction conditions favor the formation of the undesired isomer. | Screen different solvents and catalysts. For example, changing from a protic to an aprotic solvent can sometimes alter the regiochemical outcome. | Identification of conditions that favor the formation of the desired regioisomer. |
| Thermodynamic vs. Kinetic Control. | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. | Determination of whether the product ratio is temperature-dependent and optimization for the desired isomer. |
Issue 2: Low Yield in Three-Component Synthesis of Pyrazolopyridines
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Purity of reactants. | Purify starting materials (e.g., aminopyrazole, aldehyde, and active methylene compound) by recrystallization or column chromatography. | Increased yield and reduced side product formation.[1] |
| Inefficient catalyst. | Screen a panel of catalysts, including both Brønsted and Lewis acids (e.g., acetic acid, p-TSA, ZrCl₄, Sc(OTf)₃). | Identification of a more efficient catalyst for the specific substrate combination, leading to higher yields.[1] |
| Suboptimal solvent. | Perform a solvent screen with solvents of varying polarity (e.g., ethanol, methanol, DMF, or solvent-free conditions). | Improved solubility of reactants and enhanced reaction rate, resulting in a higher yield.[1] |
| Incorrect reaction time or temperature. | Monitor the reaction progress by TLC at different time points and temperatures to find the optimal conditions. | Prevention of starting material being left unreacted or product degradation, maximizing the isolated yield.[1] |
Quantitative Data Tables
Table 1: Effect of Catalyst on the Yield of 1H-Pyrazolo[3,4-b]pyridine Derivatives in a Three-Component Reaction
Reaction of 5-amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, and malononitrile.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | - | Ethanol | Reflux | 180 | 40 | Adapted from[1] |
| Acetic Acid | 10 mol% | Ethanol | Reflux | 120 | 75 | Adapted from[1] |
| L-proline | 10 mol% | Ethanol | 80 | 45 | 92 | Adapted from[2] |
| ZrCl₄ | 15 mol% | DMF/Ethanol | 95 | 960 | 85-95 | Adapted from[1] |
| AC-SO₃H | 5 mg | Ethanol | Room Temp | 30-45 | 80-92 | Adapted from[1] |
Table 2: Effect of Solvent on the Yield of a 1H-Pyrazolo[3,4-b]pyridine Derivative
Reaction of 5-amino-1-phenyl-pyrazole and an α,β-unsaturated ketone with ZrCl₄ as a catalyst.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetonitrile | Reflux | 16 | 20 | Adapted from[1] |
| Methanol | Reflux | 16 | No Reaction | Adapted from[1] |
| Ethanol | Reflux | 16 | No Reaction | Adapted from[1] |
| Benzene | Reflux | 16 | 40 | Adapted from[1] |
| Toluene | Room Temp | 10 | 68 | Adapted from[1] |
| Chloroform | Room Temp | 10 | 94 | Adapted from[1] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the 5-aminopyrazole derivative (1.0 mmol), aldehyde (1.0 mmol), active methylene compound (1.0 mmol), and catalyst in ethanol (5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for the Synthesis of 1H-Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction
This protocol describes a method starting from 2-chloro-3-nitropyridines.[3]
Materials:
-
2-Chloro-3-nitropyridine derivative
-
Ethyl acetoacetate
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Solvent (e.g., ethanol)
Procedure:
-
Synthesize the pyridinyl keto ester by reacting the 2-chloro-3-nitropyridine derivative with the sodium salt of ethyl acetoacetate.
-
Perform an azo-coupling reaction between the pyridinyl keto ester and an arenediazonium tosylate in the presence of pyridine.
-
In a one-pot manner, add pyrrolidine to the reaction mixture and heat to 40 °C to induce cyclization to the pyrazolo[4,3-b]pyridine.
-
After the reaction is complete (monitored by TLC), perform an aqueous work-up.
-
Purify the crude product by flash column chromatography.
Protocol 3: Flash Column Chromatography for the Separation of Pyrazolopyridine Isomers
This is a general guide; the specific solvent system must be optimized for each pair of isomers.
Materials:
-
Crude mixture of pyrazolopyridine isomers
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane/heptane and ethyl acetate)
-
Glass column or pre-packed flash column
Procedure:
-
Develop a TLC method: Find a solvent system that gives good separation between the two isomers on a TLC plate. The desired Rf values are typically between 0.2 and 0.4 for the two spots.
-
Pack the column:
-
Slurry packing (recommended): Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dry packing: Fill the column with dry silica gel and then slowly run the solvent through.
-
-
Load the sample: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.
-
Elute the column: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for good separation.
-
Collect fractions: Collect fractions and monitor their composition by TLC.
-
Combine and concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Visualizations
References
Validation & Comparative
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a halogenated precursor is a critical decision in the synthesis of complex molecules, directly impacting reaction efficiency, cost, and overall yield. This guide provides an objective comparison of two key building blocks, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, widely used in the development of kinase inhibitors and other therapeutic agents.
Core Properties and Reactivity Overview
The fundamental difference between the bromo- and iodo-derivatives lies in the carbon-halogen bond strength (C-Br > C-I). The weaker carbon-iodine bond results in the 3-iodo derivative being generally more reactive in palladium-catalyzed cross-coupling reactions. This increased reactivity can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, it can also introduce challenges such as lower stability and a greater propensity for side reactions, like dehalogenation.
| Property | This compound | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C₅H₄BrN₅ | C₅H₄IN₅ |
| Molecular Weight | 214.03 g/mol | 261.03 g/mol |
| Typical Reactivity | Good reactivity in cross-coupling, may require harsher conditions (higher temp., longer time) compared to the iodo analog. | Excellent reactivity in cross-coupling, allows for milder reaction conditions. |
| Stability | Generally more stable and less prone to degradation. | More susceptible to degradation (e.g., light sensitivity) and dehalogenation side reactions. |
| Cost & Availability | Typically less expensive and more readily available. | Generally more expensive. |
Performance in Suzuki-Miyaura Cross-Coupling
The synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, serves as an excellent case study for comparing the performance of these two precursors. Both have been utilized in synthetic routes to prepare the key intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Patent literature describing various synthetic routes for Ibrutinib highlights the trade-offs. While the 3-iodo derivative facilitates a Suzuki reaction under milder conditions, the overall process can be hampered by other factors. Conversely, routes starting with the 3-bromo precursor, despite potentially requiring more forcing conditions for the coupling step, have been reported with a higher overall yield.
| Parameter | Route via 3-Bromo Derivative | Route via 3-Iodo Derivative | Reference |
| Overall Yield | 21.5% | 9.3% | [1] |
| Suzuki Reaction Time | Not specified, but generally longer | Up to 24 hours | [1] |
| Key Challenge | May require more forcing conditions for coupling. | Low yield (38%) in a subsequent Mitsunobu reaction step contributes to low overall yield. | [1] |
It is crucial to note that overall yield is dependent on multiple steps in a synthetic sequence, not just the cross-coupling reaction itself. However, the data suggests that while the iodo-compound is more reactive, it may not automatically lead to a more efficient overall industrial process.[1]
Applications in Other Cross-Coupling Reactions
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes. Consistent with general reactivity principles, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is expected to be more reactive than its bromo counterpart, enabling the use of lower catalyst loadings and temperatures. The primary challenge when using the iodo derivative is the potential for competing Glaser coupling of the alkyne starting material.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the reactivity trend (I > Br) also holds true.[2] The use of the 3-iodo derivative can allow for a broader range of amine coupling partners and may proceed under milder conditions. However, studies on related heterocyclic systems have shown that bromo-derivatives can be highly effective with the appropriate choice of palladium catalyst and ligand.[3][4]
The Biological Context: BTK Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is central to a class of kinase inhibitors that target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[5] Ibrutinib, synthesized from these precursors, covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition. This action blocks downstream signaling, effectively halting B-cell proliferation and survival, which is critical in treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is adapted from literature procedures for the iodination of the parent heterocycle.[7]
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 to 1.5 eq).
-
Reaction Conditions: Heat the mixture at 60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 3-iodo product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This is a general procedure based on common bromination methods for this scaffold.[8]
-
Reaction Setup: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 to 1.5 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and neutralize with a base (e.g., NaHCO₃). Collect the precipitate by filtration, wash with water, and dry under vacuum.
Protocol 3: Comparative Suzuki-Miyaura Coupling
This generalized protocol can be used as a starting point for comparing the two halides.
-
Reaction Setup: In a reaction vessel, combine the 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions:
-
For 3-Iodo derivative: Heat the reaction mixture at 80-90 °C.
-
For 3-Bromo derivative: Higher temperatures, typically 100-120 °C, may be required.
-
Monitor both reactions for completion by TLC or LC-MS.
-
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography. Compare the isolated yields and reaction times.
Conclusion
The choice between 3-Bromo- and 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a nuanced decision based on a balance of reactivity, stability, cost, and the specific requirements of the overall synthetic strategy.
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the preferred reagent for achieving high reactivity in cross-coupling reactions under mild conditions, which is particularly valuable in late-stage functionalization or with sensitive substrates. Its main drawbacks are higher cost and a greater tendency for side reactions.
-
This compound offers a more cost-effective and stable alternative, making it highly suitable for large-scale industrial production. While it may require more forcing reaction conditions, optimization of the catalyst system and reaction parameters can lead to highly efficient and robust processes, as demonstrated in some syntheses of Ibrutinib.[1][9]
Ultimately, the optimal choice requires careful consideration of the project's specific goals, including laboratory-scale feasibility, process development, and final manufacturing economics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Comparative Analysis of Kinase Selectivity Profiles for Pyrazolo[3,4-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine ring of ATP allows for competitive binding to the kinase ATP pocket.[1] The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity profile across the human kinome. This guide provides a comparative analysis of the kinase selectivity of prominent pyrazolo[3,4-d]pyrimidine inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Kinase Selectivity Profiles: A Quantitative Comparison
The following tables summarize the in vitro kinase inhibition profiles of two well-characterized pyrazolo[3,4-d]pyrimidine-based inhibitors: PP2 , a widely used research tool targeting Src family kinases, and Ibrutinib , an FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3] Lower IC50 values indicate higher potency.
Table 1: Kinase Selectivity Profile of PP2
| Kinase Target | IC50 (nM) | Comments |
| Lck | 4 | Potent inhibition of Src family kinases.[3][4] |
| Fyn | 5 | Potent inhibition of Src family kinases.[3][4] |
| Hck | 5 | Potent inhibition of Src family kinases.[4] |
| c-Src | - | Widely used as a c-Src inhibitor. |
| EGFR | 480 | Weaker inhibition compared to Src family kinases.[3] |
| ZAP-70 | > 100,000 | Considered inactive.[4] |
| JAK2 | > 50,000 | Considered inactive.[4] |
Note: While initially considered highly selective, broader kinase profiling has revealed that PP2 is a non-selective inhibitor, binding to numerous other kinases with high affinity. One study indicated that at a concentration of 10 µM, PP2 inhibited 56 kinases by more than 95%.[5]
Table 2: Kinase Selectivity Profile of Ibrutinib
| Kinase Target | IC50 (nM) | Comments |
| BTK | 0.9 | High-potency covalent inhibition.[6] |
| BLK | 1.4 | Significant off-target activity.[6] |
| BMX | - | Off-target activity noted. |
| ITK | 368 | Off-target activity noted.[6] |
| EGFR | 210 | Off-target activity noted.[6] |
| JAK3 | 934 | Off-target activity noted.[6] |
| TEC | - | Known off-target.[7] |
| Her2 (ErbB2) | - | Known off-target.[7] |
Note: Ibrutinib's off-target activities are associated with clinical side effects, which has driven the development of second-generation, more selective BTK inhibitors.[7][8]
Visualizing the Impact: The Src Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine inhibitors, including PP2 and others like SI306, target Src family kinases.[9][10] These non-receptor tyrosine kinases are central nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[5][11] Dysregulation of Src signaling is a common feature in many cancers. The diagram below illustrates a simplified overview of the Src signaling cascade.
Caption: Simplified Src signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine inhibitors.
Experimental Protocols for Kinase Selectivity Profiling
The determination of kinase inhibitor selectivity is crucial for understanding their biological effects and potential toxicities. Below are detailed methodologies for two widely used in vitro kinase assays.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.[12][13]
Principle: The assay is based on the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[12]
Materials:
-
Kinase of interest (e.g., GST- or His-tagged)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer specific for the kinase
-
Test compound (e.g., pyrazolo[3,4-d]pyrimidine inhibitor)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. From this, create 4X working solutions in Kinase Buffer A.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
-
Assay Assembly (in a 384-well plate):
-
Add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody solution.
-
Add 4 µL of the 4X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[11][14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a white microplate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in the appropriate kinase reaction buffer.
-
Incubate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent).
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
By employing these standardized methodologies and comparative data, researchers can better characterize the selectivity of novel pyrazolo[3,4-d]pyrimidine inhibitors, leading to the development of more effective and safer therapeutic agents.
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 4. ulab360.com [ulab360.com]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds developed as potent anticancer agents.[1][2][3] Its structural similarity to the purine ring allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-pyrazolo[3,4-d]pyrimidine derivatives, focusing on their efficacy as kinase inhibitors and their anti-proliferative effects on cancer cell lines. The information is compiled from recent studies to aid in the rational design of next-generation therapeutics.
Core Scaffold and Points of Modification
The foundational 1H-pyrazolo[3,4-d]pyrimidine structure offers several positions for chemical modification to optimize pharmacological properties. The general SAR workflow involves synthesizing a library of analogs by introducing different substituents at these key positions and evaluating their biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide to Anticancer and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purines, continues to be a fertile ground for the discovery of novel therapeutic agents due to its structural similarity to endogenous molecules, allowing for interaction with a wide range of biological targets.[1][2] This guide provides a comparative analysis of recently synthesized pyrazolo[3,4-d]pyrimidine analogs, focusing on their anticancer and antimicrobial activities. The information is compiled from recent studies, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the evaluation and future development of this promising class of compounds.
Anticancer Activity: Targeting Kinases and Dihydrofolate Reductase
A significant body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents, with many exhibiting activity through the inhibition of crucial enzymes like kinases and dihydrofolate reductase (DHFR).[3][4]
Comparative Analysis of Anticancer Potency
Several novel series of pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity, primarily represented by IC50 values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Analogs Against MCF-7 Breast Cancer Cells
| Compound | Modification | IC50 (µM) vs. MCF-7 | Reference Compound | IC50 (µM) vs. MCF-7 |
| 7f | Arginine amino acid conjugate | Not specified, but most active | Methotrexate (MTX) | 5.57 (DHFR IC50) |
| 10e | 5-(4-nitrobenzylideneamino) derivative | 11 | Doxorubicin | 9.20 |
| 10d | 5-(4-chlorobenzylideneamino) derivative | 12 | - | - |
| 7 | Anilino function at position 5 | 14 | - | - |
| 8b | 5-(4-hydroxyphenyl) derivative | 25 | - | - |
| 4 | 5-hydroxy derivative | 49 | - | - |
| 9 | 5-amino function | 84 | - | - |
Data compiled from multiple sources.[3][5][6][7]
Table 2: Broad Spectrum Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Linkage | Target Cell Line | Growth Inhibition (%) at 10 µM |
| XIIb | Piperazine acetamide (4-Br) | NCI-H522 (Non-small cell lung) | 180.32 |
| MALME-3M (Melanoma) | 154.39 | ||
| ACHN (Renal) | 188.11 | ||
| XIIc | Piperazine acetamide (4-Cl) | NCI-H522 (Non-small cell lung) | 183.09 |
| MALME-3M (Melanoma) | 156.24 | ||
| ACHN (Renal) | 180.68 | ||
| XVI | Piperazine acetamide with 1,3,4-thiadiazole | Multiple NCI cell panels | Highly potent inhibition |
Data from a study evaluating compounds against the NCI-60 cell line panel.[8] Note: Inhibition percentages exceeding 100% indicate cell death.
Mechanism of Action: DHFR and Kinase Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
One prominent mechanism is the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and lead to cancer cell death. Compound 7f , an N-acyl amino acid derivative, has been identified as a potent DHFR inhibitor, showing better binding energy in molecular docking studies than the established drug Methotrexate (MTX).[3] This compound was also shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins like caspases and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]
Another major target for this class of compounds is a variety of protein kinases , which are key regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, enabling these molecules to effectively compete with ATP for binding to the kinase active site.[1] Several derivatives have been developed as inhibitors of Src kinase, Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and tumor progression.[9][10][11]
Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated promising activity against various bacterial and fungal strains.[12][13][14][15][16] This dual activity is particularly advantageous in cancer therapy, where patients are often more susceptible to infections.[12]
Comparative Analysis of Antimicrobial Potency
A series of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The following table summarizes the zone of inhibition for the most active compounds against selected bacterial and fungal strains.
Table 3: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (Zone of Inhibition in mm)
| Compound | E. coli | S. aureus | A. niger | C. albicans |
| 2e | 18 | 20 | 19 | 21 |
| 2f | 16 | 18 | 17 | 19 |
| 2g | 17 | 19 | 18 | 20 |
| Ciprofloxacin (Standard) | 25 | 28 | - | - |
| Fluconazole (Standard) | - | - | 22 | 24 |
Data from a study evaluating antimicrobial activity using the agar well diffusion method.[13]
Another study investigated a different set of pyrazolo[3,4-d]pyrimidines and found that several compounds were active against S. aureus and E. coli in a dose-dependent manner.[12] Notably, some of these compounds exhibited synergistic effects when combined with conventional antibiotics like ampicillin and kanamycin.[12]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazolo[3,4-d]pyrimidine analogs and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.[3]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of chemical agents.
-
Media Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[13]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the development of novel anticancer and antimicrobial agents. The analogs discussed in this guide demonstrate significant biological activity, often through well-defined mechanisms such as DHFR and kinase inhibition. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the comparison of these novel compounds and guiding the design of future therapeutic agents with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 12. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Pyrazolo[3,4-d]pyrimidine Inhibitors Against Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel Tyrosine Kinase Inhibitors (TKIs). Among the promising scaffolds, pyrazolo[3,4-d]pyrimidines have emerged as a "privileged" structure in medicinal chemistry due to their ability to mimic the adenine ring of ATP, allowing for potent and selective inhibition of various kinases.[1] This guide provides an objective comparison of the efficacy of several pyrazolo[3,4-d]pyrimidine-based inhibitors against other well-established TKIs, supported by experimental data.
Executive Summary
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of a range of tyrosine kinases implicated in cancer, including Src, Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). In many preclinical studies, these compounds exhibit comparable or, in some cases, superior potency to existing TKIs. Their versatility allows for fine-tuning of selectivity and potency through chemical modifications. This guide will delve into the comparative efficacy of these inhibitors, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they target.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro potency of selected pyrazolo[3,4-d]pyrimidine inhibitors against their respective kinase targets, benchmarked against established TKIs.
Table 1: Comparison of Src Kinase Inhibitors
| Inhibitor Class | Compound | Target Kinase | Measurement | Value | Cell Line / System |
| Pyrazolo[3,4-d]pyrimidine | SI306 | c-Src | K | 0.13 µM | In vitro kinase assay |
| Pyrazolo[3,4-d]pyrimidine | SI388 | Src | IC50 | Not specified, but active | In vitro |
| Pyrazolo[3,4-d]pyrimidine | Compound 7e | Src | IC50 | 0.7 nM | In vitro |
| Reference TKI | Dasatinib | Src | IC50 | 0.8 nM | Cell-free assay [2][3] |
| Reference TKI | Dasatinib | Src | IC50 | <1 nM | Cell-free assay [2] |
Table 2: Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors
| Inhibitor Class | Compound | Target Kinase | Measurement | Value | Cell Line / System |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib (PCI-32765) | BTK | IC50 | 0.5 nM | In vitro |
| Pyrazolo[3,4-d]pyrimidine | Compound 9 | BTK | IC50 | Potent, comparable to Ibrutinib | In vitro |
| Pyrazolo[3,4-d]pyrimidine | Compound 11 | BTK | IC50 | 7.95 nM | In vitro[1] |
| Reference TKI | Ibrutinib | BTK | IC50 | 0.5 nM | Cell-free assay [4][5] |
Table 3: Comparison of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
| Inhibitor Class | Compound | Target Kinase | Measurement | Value | Cell Line / System |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | IC50 | 0.057 µM | In vitro[6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4a | CDK2 | IC50 | 0.21 µM | In vitro[7] |
| Pyrazolo[4,3-d]pyrimidine | Compound 7 | CDK2 | Not specified, but potent | In vitro | |
| Reference TKI | Roscovitine | CDK2/cyclin E | IC50 | 0.1 µM [8][9] | Cell-free assay |
| Reference TKI | Roscovitine | CDK2 | IC50 | 0.7 µM [10][11] | Cell-free assay |
Table 4: Comparison of Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Inhibitor Class | Compound | Target Kinase | Measurement | Value | Cell Line / System |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRWT | IC50 | 0.016 µM | In vitro kinase assay[12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRT790M | IC50 | 0.236 µM | In vitro kinase assay[12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | IC50 | 0.054 µM | In vitro[13] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | IC50 | 0.034 µM | In vitro[13] |
| Reference TKI | Gefitinib | EGFR | IC50 | 26-57 nM | NR6wtEGFR and NR6W cells [14] |
| Reference TKI | Gefitinib | EGFR-mutant | IC50 | 0.003 - 0.39 µM | Lung adenocarcinoma cell lines [15][16] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., pyrazolo[3,4-d]pyrimidine inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTS reagent (containing PES)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to formazan.[9][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Human cancer cell line
-
Matrigel (or other appropriate matrix)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of the mice.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the tumor volume regularly with calipers.[17]
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and the vehicle to the respective groups according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers.[17]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitors.
Caption: Simplified Src signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Simplified BTK signaling pathway in B-cells inhibited by pyrazolo[3,4-d]pyrimidines.
Caption: Simplified CDK2 signaling pathway in the cell cycle and its inhibition.
Caption: Simplified EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidines.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of novel kinase inhibitors.
Caption: Preclinical evaluation workflow for novel tyrosine kinase inhibitors.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation tyrosine kinase inhibitors. Preclinical data consistently demonstrate that derivatives of this scaffold can achieve high potency and selectivity against a variety of clinically relevant kinase targets. As shown in the comparative data, these inhibitors often exhibit efficacy that is on par with, or in some cases superior to, established TKIs. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for extensive structure-activity relationship studies, paving the way for the design of inhibitors with improved pharmacological profiles. Further head-to-head in vivo comparative studies and clinical trials will be crucial in fully elucidating the therapeutic potential of this important class of kinase inhibitors.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Unveiling Binding Mechanisms: A Comparative Guide to Molecular Docking of Pyrazolo[3,4-d]pyrimidine Compounds
A deep dive into the computational validation of pyrazolo[3,4-d]pyrimidine derivatives reveals critical binding interactions with key protein targets in drug discovery. This guide provides a comparative analysis of molecular docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of experimental data and methodologies.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and forming the core of numerous kinase inhibitors.[1][2][3] Molecular docking studies are instrumental in elucidating the binding modes of these compounds, predicting their affinity for target proteins, and guiding the design of more potent and selective inhibitors. This guide synthesizes findings from multiple studies to present a comparative view of the molecular docking of pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases implicated in cancer and other diseases.
Comparative Analysis of Docking Performance
Molecular docking simulations consistently demonstrate the ability of pyrazolo[3,4-d]pyrimidine derivatives to fit snugly within the ATP-binding pocket of various kinases. The pyrimidine and pyrazole rings are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical factor for inhibitory activity.[1][4]
Below is a summary of docking scores and binding interactions for selected pyrazolo[3,4-d]pyrimidine compounds against different protein targets from various studies.
| Compound ID/Series | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 14 | CDK2 (2A4L) | Not explicitly stated, but noted for good fit | Leu83 | [1] |
| Pyrazolo[3,4-d]pyrimidines | FLT3 | Not explicitly stated, but noted for hydrogen bond with Cys694 | Cys694 | [4] |
| Compound 5i | EGFR (1M17) | Not explicitly stated, but compared to erlotinib | Met769 | [2] |
| Compound 7f | DHFR (1U72) | -9.2584 | Ile60, Leu22, Arg70, Val115, Phe31, Phe34, Gln35 | [5] |
| Compound Z2 | EGFR | Not explicitly stated, but noted for hydrogen bonds | Arg38, Arg104, Glu46 | [6] |
| Compound Z2 | VEGFR-2 | Not explicitly stated, but noted for favorable binding | Not specified | [6] |
| Compounds P1 & P2 | DNA Topoisomerase | Not explicitly stated, but noted for hydrogen bonding | Not specified | [7] |
Visualizing the Molecular Docking Workflow
The process of molecular docking follows a structured workflow, from target and ligand preparation to the analysis of binding interactions. The following diagram illustrates a typical workflow for the molecular docking of pyrazolo[3,4-d]pyrimidine compounds.
Experimental Protocols: A Step-by-Step Guide
The successful execution of molecular docking studies relies on meticulous experimental protocols. Below is a generalized methodology based on common practices cited in the literature for pyrazolo[3,4-d]pyrimidine compounds.[1][5][6]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
2. Ligand Preparation:
-
The 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives are sketched using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization to obtain a stable conformation.
3. Molecular Docking Simulation:
-
A docking program (e.g., AutoDock, GOLD, Glide, MOE-Dock) is used to perform the simulations.
-
The binding site on the target protein is defined, often by creating a grid box around the active site occupied by a known inhibitor.
-
The prepared ligands are then docked into the defined binding site. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
4. Analysis of Docking Results:
-
The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.
-
The pose with the best score is selected for detailed analysis of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the surrounding amino acid residues.
5. Validation of the Docking Protocol:
-
To ensure the reliability of the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site.
-
The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[1][5]
Kinase Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives often exert their therapeutic effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition by these compounds.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives against other pyrazolo[3,4-d]pyrimidine-based anticancer agents. The 3-bromo substitution on the pyrazolo[3,4-d]pyrimidine core is a key feature of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, making it a focal point of this comparison.
I. Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of a key this compound derivative, Ibrutinib, and other notable pyrazolo[3,4-d]pyrimidine derivatives in various cancer xenograft models.
Table 1: In Vivo Antitumor Activity of Ibrutinib (A 3-Bromo Derivative)
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Burkitt's Lymphoma | Raji | NSG Mice | 12.5 mg/kg, daily | Significantly reduced tumor burden and extended survival. | [1][2] |
| Gastric Carcinoma | MKN-45, BGC-82 | Nude Mice | 10 mg/kg or 20 mg/kg, daily | Decreased xenograft tumor growth. | [3] |
| B-cell Acute Lymphoblastic Leukemia | RCH-ACV, ICN12 | Mouse Xenograft | Not specified | Significantly prolonged survival. | [4] |
| B-cell Lymphoma | Not applicable (canine model) | Dogs | 2.5 to 20 mg/kg, single dose | 70% reduction in tumor burden. | [5] |
| Mantle Cell Lymphoma | Mino | SCID Mice | 50 mg/kg, orally | Suppressed tumor growth. | [6] |
| Non-Small Cell Lung Cancer | PC-9 | Xenograft Mouse | 25, 50, 100 mg/kg, twice daily | Slowed down tumor progression. | [7] |
Table 2: In Vivo Antitumor Activity of Other Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Compound 1j | Triple-Negative Breast Cancer | MDA-MB-231 | Xenograft Mouse | 30 mg/kg, once daily for 18 days | Completely suppressed tumor growth (tumor inhibition rate >100%). | [8] |
| S7, S29, SI163 | Medulloblastoma | Not specified | Mouse Model | Not specified | Inhibited tumor growth. | [9][10] |
| Si306 | Glioblastoma | U87 | Nude Mice | Not specified | Strongly suppressed xenograft growth in combination with radiotherapy. | [11] |
| Compounds 47 and 48 | Prostate Cancer | PC3 | Mouse Xenograft | Not specified | Significantly reduced tumor growth. | [1][9] |
II. Experimental Protocols
General Workflow for In Vivo Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives
The following diagram outlines a typical workflow for the in vivo assessment of pyrazolo[3,4-d]pyrimidine compounds.
Protocol for Ibrutinib in Burkitt's Lymphoma Xenograft Model
-
Cell Line: Ffluc/Zeo-labeled Raji cells.
-
Animal Model: 6-8 week-old female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.[10]
-
Tumor Induction: 1 x 10^6 ffluc/Zeo-labeled Raji cells were administered by sterile subcutaneous injections in the lower flank of the mice.
-
Treatment: Once stable engraftment was confirmed, mice received Ibrutinib (12.5 mg/kg) daily via oral gavage.[1]
-
Monitoring: Tumor progression was monitored at day 7 and then every five days by bioluminescence imaging (BLI).
-
Endpoint: Survival was the primary endpoint.[10]
Protocol for Compound 1j in Triple-Negative Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231.[8]
-
Animal Model: Details not specified.
-
Tumor Induction: Details not specified.
-
Treatment: Once-daily dose of compound 1j at 30 mg/kg for 18 days.[8]
-
Monitoring: Tumor growth was monitored.[8]
-
Endpoint: Tumor inhibition rate was determined at the end of the study.[8]
III. Signaling Pathways
The antitumor activity of this compound derivatives and their analogs is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Ibrutinib (3-Bromo Derivative) Signaling Pathway
Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By irreversibly binding to BTK, Ibrutinib effectively blocks downstream signaling cascades, including the NF-κB pathway, which are crucial for the survival and proliferation of malignant B-cells.
Other Pyrazolo[3,4-d]pyrimidine Derivatives' Signaling Pathways
Other derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to target different signaling pathways. For instance, some derivatives act as multi-kinase inhibitors, targeting Src, KDR, and kinases within the MAPK signal transduction pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. [Studies on pyrazolo [3,4-d] pyrimidine derivatives. VIII. On syntheses and anti-tumor activity of 4-amino-1-(o-, m- or p-nitrophenyl) -1H-pyrazolo[3,4-d] pyrimidines and their derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for EGFR Tyrosine Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline Scaffolds
For researchers, scientists, and drug development professionals, the choice of a core scaffold is a critical decision in the design of potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. Among the plethora of heterocyclic systems explored, the quinazoline and pyrazolo[3,4-d]pyrimidine cores have emerged as privileged structures, forming the foundation of numerous clinical candidates and approved drugs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in the rational design of next-generation EGFR-TK inhibitors.
The quinazoline scaffold is a well-established pharmacophore in the realm of EGFR inhibitors, with several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib based on this core.[1][2] Its success has paved the way for extensive structure-activity relationship (SAR) studies, providing a deep understanding of the requirements for potent inhibition.[3][4][5][6] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine nucleus, has also garnered significant attention as a core for potent kinase inhibitors, including those targeting EGFR.[7][8][9] This guide will delve into a comparative analysis of their performance based on preclinical data.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of representative compounds from both scaffolds against EGFR and various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Scaffold | Compound Example | EGFR WT (nM) | EGFR L858R/T790M (nM) | Reference Compound | Reference IC50 (nM) | Source(s) |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | 34 | - | - | - | [7][10] |
| Compound 4 | 54 | - | - | - | [7][10] | |
| Compound 15 | 135 | - | - | - | [7][10] | |
| Quinazoline | Compound 6d | - | Potent Inhibition | Afatinib | - | [11] |
| Compound 6h | - | Potent Inhibition | Osimertinib | - | [11] | |
| Compound 13 | 5.06 | - | Lapatinib | 27.06 | [3] | |
| Compound 7 | - | - | Gefitinib | - | [3] | |
| Compound 4i | 2.17-16.32 | - | Erlotinib | - | [12] | |
| Compound 4j | 2.17-16.32 | - | Erlotinib | - | [12] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in µM)
| Scaffold | Compound Example | Cell Line | GI50/IC50 (µM) | Reference Compound | Reference GI50/IC50 (µM) | Source(s) |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | NCI-60 Panel | 1.18 - 8.44 | - | - | [7] |
| Compound 16 | NCI-60 Panel | 0.018 - 9.98 | - | - | [7] | |
| Quinazoline | Compound 7 | MDA-MB-231 | 0.9 | Gefitinib | 14.2 | [3] |
| Compound 6d | NCI-H1975 | Better than Afatinib & Osimertinib | Afatinib, Osimertinib | - | [11] | |
| Compound 6h | NCI-H1975 | Better than Afatinib & Osimertinib | Afatinib, Osimertinib | - | [11] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Scaffold | Compound Example | Xenograft Model | Dosing | Outcome | Source(s) |
| Pyrazolo[3,4-d]pyrimidine | Compounds 47 & 48 | Mouse PC3 | Not Specified | Significantly reduced tumor growth | [13] |
| Quinazoline | Compound 6 | B16 Melanoma | Not Specified | 64.04% tumor growth inhibition | [3] |
| Compound 7 | Not Specified | Not Specified | Inhibited tumor development | [3] | |
| Compound 10 | BaF3-EGFR mutant | 30 mg/kg | 67.95% tumor growth inhibition | [14] | |
| Compound 6 | Not Specified | Not Specified | Suppressed tumor development and induced apoptosis | [14][15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for inhibitor testing.
Caption: EGFR Signaling Pathway and Point of Inhibition.
References
- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unveiling the Cancer-Fighting Potential: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs' Cytotoxicity
A deep dive into the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine analogs reveals a promising class of compounds with potent anti-cancer activity across a range of human cancer cell lines. This guide synthesizes recent findings, presenting a comparative analysis of their efficacy, detailing the experimental methodologies employed, and visualizing the key mechanisms of action.
Researchers have increasingly turned their attention to the pyrazolo[3,4-d]pyrimidine scaffold due to its structural similarity to purines, allowing these compounds to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2] Recent studies have demonstrated that novel analogs of this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including those of the breast, colon, liver, and lung.[3][4][5] The mechanism of this anti-cancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinases.[3][4][6][7]
Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazolo[3,4-d]pyrimidine analogs against several human cancer cell lines, as reported in recent literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Series 1 | |||||
| 7f | MCF-7 (Breast) | Not specified, but most active | Methotrexate | Not specified | [6] |
| 7c | MCF-7 (Breast) | Lower than MTX | Methotrexate | 5.57 (DHFR IC50) | [6] |
| 7d | MCF-7 (Breast) | Lower than MTX | Methotrexate | 5.57 (DHFR IC50) | [6] |
| 7i | MCF-7 (Breast) | Lower than MTX | Methotrexate | 5.57 (DHFR IC50) | [6] |
| 7j | MCF-7 (Breast) | Lower than MTX | Methotrexate | 5.57 (DHFR IC50) | [6] |
| 7l | MCF-7 (Breast) | Lower than MTX | Methotrexate | 5.57 (DHFR IC50) | [6] |
| Series 2 | |||||
| 10e | MCF-7 (Breast) | 11 | - | - | [1][8] |
| 10d | MCF-7 (Breast) | 12 | - | - | [1] |
| 7 | MCF-7 (Breast) | 14 | - | - | [1] |
| 8b | MCF-7 (Breast) | 25 | - | - | [1] |
| 4 | MCF-7 (Breast) | 49 | - | - | [1] |
| Series 3 | |||||
| 14 | MCF-7 (Breast) | 0.045 | Sorafenib | 0.144 | [3] |
| 15 | MCF-7 (Breast) | 0.046 | Sorafenib | 0.144 | [3] |
| 14 | HCT-116 (Colon) | 0.006 | Sorafenib | 0.176 | [3] |
| 15 | HCT-116 (Colon) | 0.007 | Sorafenib | 0.176 | [3] |
| 14 | HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | [3] |
| 15 | HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | [3] |
| Series 4 | |||||
| 12b | A549 (Lung) | 8.21 | - | - | [4] |
| 12b | HCT-116 (Colon) | 19.56 | - | - | [4] |
| Series 5 | |||||
| 11 | MCF-7 (Breast) | 3.60 µg/mL | Cisplatin | 4.70 µg/mL | [5] |
| 22 | A549 (Lung) | 4.80 µg/mL | Cisplatin | 3.65 µg/mL | [5] |
| Series 6 | |||||
| P1 | HCT-116 (Colon) | 22.7-40.75 | Sunitinib | - | [9] |
| P2 | HCT-116 (Colon) | 22.7-40.75 | Sunitinib | - | [9] |
| P1 | HepG2 (Liver) | 22.7-40.75 | Sunitinib | - | [9] |
| P2 | HepG2 (Liver) | 22.7-40.75 | Sunitinib | - | [9] |
| P1 | MCF-7 (Breast) | 22.7-40.75 | Sunitinib | - | [9] |
| P2 | MCF-7 (Breast) | 22.7-40.75 | Sunitinib | - | [9] |
| Series 7 | |||||
| 15 | NCI-60 Panel | 0.018 - 9.98 | - | - | [10] |
| 16 | NCI-60 Panel | 0.018 - 9.98 | - | - | [10] |
| Series 8 | |||||
| 5 | Caco-2 (Colon) | - | - | - | [11] |
| 7 | Caco-2 (Colon) | 43.75 | - | - | [11] |
| 5 | A549 (Lung) | - | - | - | [11] |
| 7 | A549 (Lung) | 17.50 | - | - | [11] |
| 5 | HT1080 (Fibrosarcoma) | - | - | - | [11] |
| 7 | HT1080 (Fibrosarcoma) | 73.08 | - | - | [11] |
| 5 | HeLa (Cervical) | - | - | - | [11] |
| 7 | HeLa (Cervical) | 68.75 | - | - | [11] |
| Series 9 | |||||
| 1a | A549 (Lung) | 2.24 | Doxorubicin | 9.20 | [12] |
| 1d | MCF-7 (Breast) | 1.74 | - | - | [12] |
| 1a | MCF-7 (Breast) | 42.3 | - | - | [12] |
Experimental Protocols
The cytotoxic activity of the pyrazolo[3,4-d]pyrimidine analogs is predominantly evaluated using colorimetric assays that measure cell viability. The most commonly cited methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay:
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 510 nm). The absorbance is proportional to the total cellular protein mass.
Visualizing the Mechanisms of Action
The anti-cancer effects of pyrazolo[3,4-d]pyrimidine analogs are often mediated through the inhibition of specific signaling pathways that are crucial for cancer cell growth and survival.
One of the key mechanisms of action for some pyrazolo[3,4-d]pyrimidine analogs is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, compound 7f has been shown to induce the expression of pro-apoptotic proteins like caspases and Bax, while diminishing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[6]
Another important target for this class of compounds is the EGFR signaling pathway, which is often dysregulated in cancer. Certain pyrazolo[3,4-d]pyrimidine derivatives act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling that leads to cell proliferation.[2][4][10]
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects and Kinase Promiscuity of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to effectively compete for the ATP-binding site of a wide array of kinases.[1][2][3] This versatility has led to the development of potent inhibitors targeting various kinases involved in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Src family kinases, epidermal growth factor receptor (EGFR), and polo-like kinase 4 (PLK4).[4][5][6] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects and kinase promiscuity.[7] These unintended interactions can lead to cellular toxicity, unforeseen side effects, and misinterpretation of experimental results.
This guide provides a comparative analysis of the off-target profiles of different pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data. It also details the key experimental protocols used to assess kinase selectivity and target engagement, and visualizes relevant biological pathways and experimental workflows.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount for its therapeutic efficacy and safety. The following tables summarize the inhibitory activity of different pyrazolo[3,4-d]pyrimidine inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce a kinase's activity by 50%) or percentage of inhibition at a given concentration. A lower IC50 value indicates higher potency.
Table 1: Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-based EGFR and PLK4 Inhibitors
| Kinase Target | Compound 16 (EGFR Inhibitor) IC50 (µM)[8] | Compound 24j (PLK4 Inhibitor) IC50 (nM)[5] |
| EGFR | 0.034 | >1000 |
| PLK4 | Not Reported | 0.2 |
| ABL1 | Not Reported | >1000 |
| AKT1 | Not Reported | >1000 |
| AURKA | Not Reported | 256 |
| CDK2 | Not Reported | >1000 |
| FLT3 | Not Reported | >1000 |
| KDR (VEGFR2) | Not Reported | >1000 |
| MET | Not Reported | >1000 |
| SRC | Not Reported | >1000 |
Data for Compound 16 is from a targeted enzymatic assay. Data for Compound 24j is from a broader kinase panel screening.
Table 2: Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-based BTK Inhibitors
| Kinase Target | Ibrutinib (% Inhibition at 1 µM) | Zanubrutinib (% Inhibition at 1 µM) |
| BTK | >95% | >95% |
| BMX | >50% | <50% |
| CSK | >50% | <50% |
| EGFR | >50% | <50% |
| ERBB2 | >50% | <50% |
| ERBB4 | >50% | <50% |
| FGR | >50% | <50% |
| FRK | >50% | <50% |
| HCK | >50% | <50% |
| ITK | >50% | <50% |
| JAK3 | >50% | <50% |
| LCK | >50% | <50% |
| LYN | >50% | <50% |
| SRC | >50% | <50% |
| TEC | >50% | >50% |
| TXK | >50% | >50% |
| YES1 | >50% | <50% |
This table provides a qualitative comparison based on published kinome scan data. Ibrutinib shows significant inhibition of at least 17 kinases other than BTK at 1 µM, while zanubrutinib inhibits only 7 other kinases to a similar extent, demonstrating its higher selectivity.
Experimental Protocols
Accurate assessment of on- and off-target effects is crucial. The following are detailed methodologies for key experiments.
In Vitro Kinase Panel Screening
This method provides a broad overview of an inhibitor's selectivity by testing its activity against a large number of purified kinases.
Protocol:
-
Compound Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock in DMSO to generate a range of concentrations. Further dilute these into the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed.
-
Kinase Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA verifies direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[9]
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target kinase. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the band intensities to the unheated control (set to 100%).
-
Plot the percentage of soluble protein against temperature to generate "melting curves" for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Chemical Proteomics with Kinobeads
This technique identifies the cellular targets and off-targets of an inhibitor by affinity chromatography using immobilized, broad-spectrum kinase inhibitors ("kinobeads").[10][11]
Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest under native conditions.
-
Competition Binding:
-
Aliquot the cell lysate. Treat each aliquot with a different concentration of the pyrazolo[3,4-d]pyrimidine inhibitor or DMSO as a control.
-
Incubate to allow the inhibitor to bind to its targets.
-
-
Kinobeads Affinity Purification:
-
Add kinobeads to each lysate and incubate to capture kinases that are not bound to the free inhibitor.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Digestion: Elute the bound proteins from the kinobeads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis:
-
Identify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the inhibitor. These are the potential targets and off-targets.
-
Generate dose-response curves for each identified protein to determine the apparent binding affinity (EC50).
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical scenario where a pyrazolo[3,4-d]pyrimidine inhibitor designed to target a specific kinase in the MAPK/ERK pathway also exhibits off-target effects on other kinases, leading to unintended signaling consequences.
Experimental Workflow Diagram
This diagram outlines the key steps in a kinome scanning experiment to determine the selectivity profile of a pyrazolo[3,4-d]pyrimidine inhibitor.
Logical Relationship Diagram
This diagram illustrates the decision-making process for interpreting and acting upon the results of off-target activity screening.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. news-medical.net [news-medical.net]
- 10. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this exact compound, it must be handled as a hazardous chemical waste, adhering to the stringent protocols for this category of materials.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to consult the available safety information and handle the compound with the utmost caution.
Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary for splash protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing (e.g., Tyvek®).[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust or aerosol formation, or if working outside of a fume hood.[1] |
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound, including contaminated materials (e.g., gloves, absorbent paper, glassware), as hazardous waste.
-
As a brominated organic compound, this waste must be segregated into the "halogenated organic waste" stream.[3][4] Do not mix with non-halogenated waste to avoid unnecessary increases in disposal costs.[4]
-
-
Waste Collection:
-
Solid Waste: Carefully collect solid this compound waste and any contaminated disposable materials. If the material is a powder, slightly dampen it with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[1]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a designated, compatible, and leak-proof container.[2] Do not mix with other incompatible solvent wastes.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[2]
-
-
Container Management:
-
Container Type: Use a suitable, clearly labeled, and tightly sealed container for hazardous waste collection.[1] Whenever possible, the original manufacturer's container can be used.[2]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added. The label must clearly state "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and all relevant hazard pictograms (e.g., GHS07 for "Warning").[2][5]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) at or near the point of generation.[2]
-
The storage area should be away from incompatible materials.
-
-
Professional Disposal:
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical using a suitable solvent and then washing with soap and water.[1]
-
Collect all decontamination materials (e.g., wipes, solvent rinsate) as hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent before being offered for recycling or disposal.[1] The rinsate must be collected as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Essential Safety and Handling Guide for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No: 15129-42-7). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical compound.
Immediate Safety Information
This compound is classified as harmful if swallowed.[1] Key hazard information is summarized below:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is recommended. |
| General laboratory use (in solution) | Safety glasses with side shields. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area. |
| Transferring solid material | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemical-resistant gloves. | Laboratory coat. | Perform in a chemical fume hood to avoid dust inhalation. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed, as a specific SDS for this compound may not be readily available.
-
Designate a specific area for handling, such as a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound that may generate dust, such as weighing and transferring, within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.
-
Keep the container tightly closed when not in use.[2]
-
-
Preparing Solutions:
-
When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontaminate all equipment used.
-
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated, properly labeled hazardous waste container.
-
The container should be clearly marked as "Halogenated Organic Waste."
-
-
Container Management:
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
